Cytosaminomycin C
Description
This compound has been reported in Streptomyces amakusaensis with data available.
a nucleoside antibiotic; produced by Streptomyces; structure given in first source
Properties
CAS No. |
157878-04-1 |
|---|---|
Molecular Formula |
C23H36N4O8 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-3-methylbut-2-enamide |
InChI |
InChI=1S/C23H36N4O8/c1-11(2)9-16(29)24-15-7-8-27(23(32)25-15)17-10-14(28)21(13(4)33-17)35-22-20(31)19(30)18(26(5)6)12(3)34-22/h7-9,12-14,17-22,28,30-31H,10H2,1-6H3,(H,24,25,29,32)/t12-,13-,14-,17-,18-,19+,20-,21-,22-/m1/s1 |
InChI Key |
QIFBWQHIMSOVGC-NJGLGVPISA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2O)N3C=CC(=NC3=O)NC(=O)C=C(C)C)C)O)O)N(C)C |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2O)N3C=CC(=NC3=O)NC(=O)C=C(C)C)C)O)O)N(C)C |
Synonyms |
cytosaminomycin C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Isolation and Purification of Cytosaminomycin C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and purification of Cytosaminomycin C, a nucleoside antibiotic with potential therapeutic applications. The following sections detail the producing microorganism, fermentation process, extraction, and chromatographic purification, supported by quantitative data and detailed experimental protocols.
Producing Microorganism and Fermentation
This compound is a secondary metabolite produced by the soil bacterium Streptomyces amakusaensis KO-8119.[1][2] Effective production of this compound is achieved through submerged fermentation of this strain.
Fermentation Protocol
A seed culture of Streptomyces amakusaensis KO-8119 is first prepared and then used to inoculate a production medium. The fermentation is carried out under controlled conditions to ensure optimal growth and metabolite production. While the specific medium composition for this compound production is not detailed in the available literature, a typical approach for Streptomyces fermentation for antibiotic production is provided below as a general guideline.
Seed Culture Medium and Preparation: A suitable medium for the seed culture, such as ISP-2 medium, is prepared and sterilized. A loopful of S. amakusaensis KO-8119 from a stock culture is inoculated into the seed medium and incubated.
Production Medium: A production medium rich in carbon and nitrogen sources is prepared. A representative medium for Streptomyces fermentation might contain:
| Component | Concentration (g/L) |
| Soluble Starch | 20.0 |
| Glucose | 20.0 |
| Soybean Meal | 15.0 |
| Yeast Extract | 5.0 |
| Peptone | 5.0 |
| CaCO₃ | 2.0 |
The initial pH of the medium is adjusted to a range of 6.5-7.0.
Fermentation Conditions: The production culture is incubated at a controlled temperature, typically around 28-30°C, with continuous agitation to ensure adequate aeration. The fermentation is carried out for a period of several days, during which the production of this compound is monitored.
Isolation and Purification Workflow
The isolation and purification of this compound from the fermentation broth involves a multi-step process encompassing extraction and sequential chromatographic techniques.[1][2]
Step 1: Solvent Extraction
The first step in isolating this compound is the extraction of the active compounds from the fermentation broth using an organic solvent.
Protocol:
-
The fermentation broth is centrifuged to separate the mycelium from the supernatant.
-
The supernatant is then extracted with an equal volume of a suitable organic solvent, such as ethyl acetate or n-butanol.
-
The mixture is vigorously agitated to ensure efficient transfer of the target compound into the organic phase.
-
The organic layer is separated and concentrated under reduced pressure to yield a crude extract.
Step 2: Silica Gel Column Chromatography
The crude extract, containing a mixture of cytosaminomycins and other metabolites, is subjected to silica gel column chromatography for initial purification.
Protocol:
-
A silica gel column is packed using a slurry of silica gel in a non-polar solvent.
-
The crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto the column.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase system is a mixture of chloroform and methanol, with the methanol concentration being increased stepwise.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing cytosaminomycins.
-
Fractions with similar TLC profiles are pooled together.
Step 3: Preparative High-Performance Liquid Chromatography (HPLC)
The final purification of this compound is achieved by preparative HPLC, which separates the different cytosaminomycin analogues.
Protocol:
-
The partially purified fractions from the silica gel column are dissolved in the HPLC mobile phase.
-
The solution is injected onto a preparative reverse-phase C18 column.
-
Elution is performed using a suitable mobile phase, such as a gradient of acetonitrile in water, to separate this compound from other analogues like A, B, and D.
-
The elution is monitored using a UV detector, and the peak corresponding to this compound is collected.
-
The solvent is removed from the collected fraction to yield pure this compound.
Structural Elucidation Data
The structure of this compound has been elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Fast Atom Bombardment Mass Spectrometry (FAB-MS).[3]
| Physicochemical Property | Value |
| Molecular Formula | C₂₁H₃₀N₄O₇ |
| Molecular Weight | 466.5 g/mol |
| Appearance | Colorless powder |
| Solubility | Soluble in methanol and dimethyl sulfoxide |
Table 1: Physicochemical Properties of this compound
Logical Relationship of Purification Steps
The purification process follows a logical progression from crude separation to fine purification, with each step increasing the purity of the target compound.
References
- 1. Unifying the aminohexopyranose- and peptidyl-nucleoside antibiotics; implications for antibiotic design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytosaminomycin C: A Disaccharide Nucleoside Antibiotic with Anticoccidial Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cytosaminomycin C is a member of the disaccharide nucleoside antibiotic family, a class of natural products known for their diverse biological activities. Isolated from the fermentation broth of Streptomyces amakusaensis KO-8119, this compound is structurally related to the well-known protein synthesis inhibitor amicetin.[1] Its unique chemical architecture, featuring a 3-methylcrotonic acid moiety, distinguishes it from other members of the cytosaminomycin family.[2] The primary reported biological activity of this compound is its potent anticoccidial effects against Eimeria tenella, a protozoan parasite that causes significant economic losses in the poultry industry. This guide provides a comprehensive overview of the available technical data on this compound, including its physicochemical properties, biological activity, and the methodologies for its isolation and synthesis.
Introduction
Nucleoside antibiotics represent a critical class of therapeutic agents with applications ranging from antibacterial to antiviral and anticancer therapies. Their mechanism of action often involves the inhibition of fundamental cellular processes such as nucleic acid synthesis or protein translation. This compound, as a disaccharide nucleoside, belongs to this important group of natural products. Its discovery as a potent anticoccidial agent highlights its potential for development in veterinary medicine. Understanding its chemical properties, biological activity, and mechanisms of action is crucial for harnessing its therapeutic potential and for the rational design of novel, more effective derivatives.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C26H39N5O8 | Inferred from structural data |
| Molecular Weight | 549.62 g/mol | Inferred from structural data |
| Appearance | Not Reported | |
| Solubility | Not Reported | |
| Optical Rotation | Not Reported | |
| Key Structural Moieties | Cytosine, Amosamine, Amicetose, 3-Methylcrotonic Acid | [2] |
Table 2: Spectroscopic Data Summary for this compound
| Technique | Observation | Reference |
| ¹H NMR | Data used for structural elucidation. | [2] |
| ¹³C NMR | Data used for structural elucidation. | [2] |
| Mass Spectrometry (FAB-MS) | Utilized to confirm the molecular weight and fragmentation pattern. | [2] |
Biological Activity
The most well-documented biological activity of this compound is its in vitro efficacy against the protozoan parasite Eimeria tenella.
Table 3: Anticoccidial Activity of this compound
| Organism | Assay Type | Activity Metric | Result | Reference |
| Eimeria tenella | In vitro (primary chicken embryonic cells) | Inhibition of schizont formation | No schizonts observed at 0.3 - 0.6 µg/mL | [1] |
Mechanism of Action (Proposed)
While the specific mechanism of action for this compound has not been empirically determined, its structural similarity to amicetin strongly suggests that it functions as a protein synthesis inhibitor. Amicetin and related nucleoside antibiotics are known to bind to the peptidyl transferase center (PTC) on the large ribosomal subunit, thereby inhibiting the formation of peptide bonds.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following sections detail the generalized experimental protocols for the isolation, characterization, and biological evaluation of this compound, based on the available literature for this class of compounds.
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth of Streptomyces amakusaensis KO-8119 involves a multi-step purification process.
Caption: General workflow for the isolation of this compound.
Methodology:
-
Fermentation: Streptomyces amakusaensis KO-8119 is cultured in a suitable liquid medium under optimal conditions for the production of secondary metabolites.
-
Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.
-
Solvent Extraction: The supernatant is extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the antibiotic into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, using a gradient of solvents (e.g., chloroform-methanol) to separate the components based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reverse-phase HPLC to yield the pure compound.
In Vitro Anticoccidial Assay
The anticoccidial activity of this compound is assessed using an in vitro assay with Eimeria tenella and a host cell line.
Methodology:
-
Cell Culture: Primary chicken embryonic cells or a suitable cell line are cultured in multi-well plates to form a confluent monolayer.
-
Parasite Preparation: Sporozoites of Eimeria tenella are excysted from sporulated oocysts.
-
Infection and Treatment: The cell monolayers are infected with the prepared sporozoites. Immediately after infection, the culture medium is replaced with fresh medium containing various concentrations of this compound.
-
Incubation: The infected and treated cell cultures are incubated under appropriate conditions to allow for the development of the parasite.
-
Assessment of Schizont Formation: After a set incubation period, the cells are fixed, stained, and examined microscopically to determine the presence and number of schizonts in the treated versus untreated control wells. The concentration of this compound that inhibits schizont formation is determined.
Total Synthesis
The total synthesis of this compound has been successfully achieved, providing a route to access this molecule for further studies and the generation of analogues. A key step in the reported synthesis is the stereoselective formation of the β-2'-deoxyhexopyranosyl nucleoside via an intramolecular glycosylation.
Caption: Logical flow of the total synthesis of this compound.
Conclusion and Future Perspectives
This compound is a promising disaccharide nucleoside antibiotic with demonstrated anticoccidial activity. Its structural relationship to the amicetin family of protein synthesis inhibitors provides a strong hypothesis for its mechanism of action. The successful total synthesis opens avenues for the creation of novel derivatives with potentially improved activity, broader spectrum, or enhanced pharmacokinetic properties. Further research is warranted to fully elucidate its mechanism of action, expand the evaluation of its biological activity against a wider range of pathogens, and to explore its potential for in vivo efficacy. The detailed experimental protocols and compiled data within this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and parasitology who are interested in furthering the study of this intriguing molecule.
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Cytosaminomycin C: A Promising Anticoccidial Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytosaminomycin C, a nucleoside antibiotic produced by the bacterium Streptomyces amakusaensis KO-8119, has demonstrated significant potential as an anticoccidial agent.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its potential mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antiparasitic drugs.
Chemical and Physical Properties
This compound is a complex organic molecule with the molecular formula C₂₃H₃₆N₄O₈ and a molecular weight of 496.55 g/mol .[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₆N₄O₈ | [2] |
| Molecular Weight | 496.55 g/mol | [2] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Optical Rotation | Data not available | |
| UV Absorption (λmax) | Data not available | |
| Solubility | Data not available |
Further research is required to fully characterize the physicochemical properties of this compound.
Experimental Protocols
Isolation and Purification of this compound
This compound is isolated from the fermentation broth of Streptomyces amakusaensis KO-8119.[1] The general workflow for its isolation and purification involves a multi-step process combining solvent extraction and chromatography.
Experimental Workflow for Isolation and Purification:
Caption: Isolation and purification workflow for this compound.
Detailed Methodology:
-
Fermentation: Streptomyces amakusaensis KO-8119 is cultured in a suitable fermentation medium to produce this compound.[1]
-
Solvent Extraction: The culture broth is subjected to solvent extraction to separate the organic compounds, including this compound, from the aqueous phase.[1]
-
Silica Gel Column Chromatography: The resulting crude extract is then purified using silica gel column chromatography to separate compounds based on their polarity.[1]
-
Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing this compound are further purified by preparative HPLC to yield the pure compound.[1]
In Vitro Anticoccidial Activity Assay
The anticoccidial activity of this compound has been evaluated in vitro against Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry.[1] The assay utilizes primary chicken embryonic cells as a host system.[1]
Experimental Workflow for In Vitro Anticoccidial Assay:
Caption: Workflow for the in vitro anticoccidial activity assay.
Detailed Methodology:
-
Cell Culture: Primary chicken embryonic cells are cultured to form a monolayer.[1]
-
Parasite Infection: The cell monolayer is infected with sporozoites of Eimeria tenella.[1]
-
Compound Treatment: Various concentrations of this compound are added to the infected cell cultures. Control groups include untreated infected cells and cells treated with a known anticoccidial drug.
-
Incubation: The treated and control cultures are incubated to allow for parasite development.
-
Microscopic Examination: The cultures are examined microscopically to assess the development of schizonts, a key stage in the parasite's life cycle.[1]
-
Data Analysis: The inhibitory effect of this compound on the growth of Eimeria tenella is determined by comparing the number and development of schizonts in the treated groups to the control groups. Cytosaminomycins A, B, and C were found to inhibit schizont development at concentrations ranging from 0.3 to 0.6 µg/ml.[1]
Mechanism of Action
The precise mechanism of action of this compound against Eimeria tenella has not yet been fully elucidated. However, as a nucleoside antibiotic, it is hypothesized to interfere with essential cellular processes in the parasite. Nucleoside antibiotics often act by inhibiting nucleic acid synthesis or protein synthesis.[][4]
Proposed General Mechanism of Action for Nucleoside Antibiotics:
Caption: Proposed mechanism of action for this compound.
Given that this compound is a peptidylcytosine antibiotic, its mechanism may involve targeting the ribosomal P-site, a mode of action that has been observed for other members of this class and could offer a pathway for developing selective inhibitors of bacterial ribosomes.[5] Further research is necessary to identify the specific molecular targets and signaling pathways affected by this compound in Eimeria.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of new anticoccidial drugs. Its potent in vitro activity against Eimeria tenella warrants further investigation. Future research should focus on:
-
Complete Physicochemical Characterization: Determining the melting point, optical rotation, UV absorption spectrum, and detailed solubility profile of this compound.
-
Elucidation of the Mechanism of Action: Identifying the specific molecular target(s) and signaling pathways disrupted by this compound in Eimeria.
-
In Vivo Efficacy and Safety: Evaluating the efficacy and safety of this compound in animal models of coccidiosis.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its anticoccidial activity and pharmacokinetic properties.
A deeper understanding of the chemical, physical, and biological properties of this compound will be crucial for its potential translation into a valuable therapeutic agent for the control of coccidiosis in poultry.
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissecting the Nucleoside Antibiotics as Universal Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Anticoccidial Potential of Cytosaminomycin C: A Technical Overview of its Biological Activity Against Eimeria tenella
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Coccidiosis, caused by the protozoan parasite Eimeria tenella, remains a significant threat to the poultry industry, necessitating the discovery of novel and effective anticoccidial agents. This technical guide delves into the biological activity of Cytosaminomycin C, a nucleoside antibiotic isolated from Streptomyces amakusaensis, against Eimeria tenella. This document provides a comprehensive summary of the available quantitative data, a detailed, representative experimental protocol for in vitro assessment, and a logical workflow for the screening of such anticoccidial compounds. While the precise mechanism of action and associated signaling pathways of this compound in E. tenella remain to be elucidated, this guide serves as a foundational resource for further research and development in this area.
Quantitative Assessment of Anticoccidial Activity
This compound has demonstrated notable in vitro efficacy against Eimeria tenella by inhibiting the development of schizonts, a critical replicative stage in the parasite's life cycle. The primary quantitative data available is summarized in the table below.
| Compound | Host Cell Lines | Assay Type | Endpoint | Effective Concentration (µg/mL) | Reference |
| This compound | Primary Chicken Kidney Cells, BHK-21 Cells | In vitro | Inhibition of mature schizont formation | 0.3 - 0.6 | [1] |
Table 1: Summary of in vitro anticoccidial activity of this compound against Eimeria tenella.
Experimental Protocol: In Vitro Schizont Inhibition Assay
The following is a detailed, representative protocol for an in vitro assay to determine the efficacy of compounds like this compound against Eimeria tenella schizont development. This protocol is synthesized from established methodologies for in vitro cultivation of E. tenella.
2.1. Objective: To evaluate the inhibitory effect of a test compound on the intracellular development of Eimeria tenella schizonts in a host cell culture.
2.2. Materials:
-
Host Cells: Primary chicken kidney (PCK) cells or Madin-Darby Bovine Kidney (MDBK) cells.
-
Parasites: Sporulated oocysts of Eimeria tenella.
-
Reagents:
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Excystation medium (e.g., Hanks' Balanced Salt Solution containing trypsin and taurocholic acid).
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Fixative (e.g., methanol).
-
Staining solution (e.g., Giemsa stain).
-
-
Equipment:
-
Laminar flow hood.
-
CO2 incubator (37-41°C, 5% CO2).
-
Inverted microscope.
-
Centrifuge.
-
96-well cell culture plates.
-
Hemocytometer.
-
2.3. Methodology:
2.3.1. Host Cell Culture:
-
Seed host cells (PCK or MDBK) into 96-well plates at a density that allows for the formation of a confluent monolayer within 24 hours.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
2.3.2. Sporozoite Preparation:
-
Surface sterilize E. tenella oocysts with a bleach solution.
-
Induce excystation by incubating the oocysts in the excystation medium at 41°C for 60-90 minutes to release sporozoites.
-
Purify the sporozoites from oocyst and sporocyst debris by passing them through a DE-52 cellulose column.
-
Wash the purified sporozoites with sterile PBS and count using a hemocytometer.
2.3.3. Infection and Treatment:
-
Once the host cell monolayer is confluent, remove the culture medium.
-
Infect the cells with freshly excysted sporozoites at a multiplicity of infection (MOI) of 1-5 sporozoites per host cell.
-
Allow the sporozoites to invade the host cells for 2-4 hours at 41°C.
-
After the invasion period, wash the monolayer with PBS to remove any unattached sporozoites.
-
Add fresh culture medium containing serial dilutions of the test compound (this compound) to the wells. Include appropriate vehicle controls (e.g., DMSO) and untreated infected controls.
2.3.4. Incubation and Observation:
-
Incubate the treated and control plates at 41°C in a 5% CO2 atmosphere for 48-72 hours to allow for schizont development.
-
At the end of the incubation period, fix the cells with methanol.
-
Stain the fixed cells with Giemsa stain.
2.3.5. Data Analysis:
-
Examine the stained monolayers under an inverted microscope.
-
Quantify the number of mature schizonts per field of view or per 100 host cells for each treatment and control group.
-
Calculate the percentage of schizont inhibition for each concentration of the test compound relative to the untreated control.
-
Determine the 50% inhibitory concentration (IC50) value by plotting the percentage of inhibition against the compound concentration.
Visualizing the Anticoccidial Screening Workflow
As the specific signaling pathway targeted by this compound in Eimeria tenella has not yet been elucidated, a diagram illustrating the logical workflow of an in vitro screening process for anticoccidial compounds is provided below. This diagram outlines the key stages from compound preparation to the assessment of parasitic development inhibition.
Caption: Workflow for in vitro screening of anticoccidial compounds.
Concluding Remarks
This compound presents a promising scaffold for the development of new anticoccidial drugs against Eimeria tenella. The available data clearly indicates its ability to inhibit the intracellular development of the parasite at sub-micromolar concentrations. However, a significant knowledge gap remains concerning its precise mechanism of action. Future research should prioritize elucidating the molecular target and the downstream effects of this compound within the parasite. A deeper understanding of its interaction with E. tenella could pave the way for the rational design of more potent and selective derivatives, ultimately contributing to more effective control strategies for avian coccidiosis.
References
Unraveling the Anticoccidial Action of Cytosaminomycin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant threat to the poultry industry, leading to substantial economic losses. The emergence of drug-resistant Eimeria strains necessitates the discovery and development of novel anticoccidial agents with unique mechanisms of action. Cytosaminomycin C, a nucleoside antibiotic produced by Streptomyces sp., has demonstrated promising in vitro activity against Eimeria tenella. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action as an anticoccidial agent. While the precise molecular target remains to be definitively elucidated, this document synthesizes the available data, proposes a well-supported hypothetical mechanism, and details the experimental protocols required to investigate its mode of action further.
Introduction to this compound
This compound belongs to a class of novel nucleoside antibiotics isolated from the fermentation broth of Streptomyces amakusaensis strain KO-8119.[1] Structurally, the cytosaminomycins are related to oxyplicacetin and are classified as aminoglycosides.[1][2] These compounds have shown potent anticoccidial activity, particularly against Eimeria tenella, a highly pathogenic species affecting chickens.
In Vitro Anticoccidial Activity of Cytosaminomycins
In vitro studies have been crucial in quantifying the efficacy of Cytosaminomycins against Eimeria tenella. The following table summarizes the key quantitative data from these studies.
| Compound | Host Cell Type | Parasite Species | Efficacy Metric | Concentration for Efficacy | Reference |
| Cytosaminomycin A | Primary chicken embryonic cells | Eimeria tenella | No schizonts observed | 0.3 - 0.6 µg/ml | [1] |
| Cytosaminomycin B | Primary chicken embryonic cells | Eimeria tenella | No schizonts observed | 0.3 - 0.6 µg/ml | [1] |
| This compound | Primary chicken embryonic cells | Eimeria tenella | No schizonts observed | 0.3 - 0.6 µg/ml | [1] |
| Cytosaminomycin D | Primary chicken embryonic cells | Eimeria tenella | No schizonts observed | 2.5 µg/ml | [1] |
Hypothesized Mechanism of Action: Targeting Mitochondrial Protein Synthesis
While direct experimental evidence for the mechanism of action of this compound is currently lacking in the scientific literature, a strong hypothesis can be formulated based on its chemical class and the known mechanisms of other anticoccidial agents and aminoglycoside antibiotics.
It is hypothesized that This compound acts as an inhibitor of mitochondrial protein synthesis in Eimeria parasites. This hypothesis is supported by the following points:
-
Aminoglycoside Class: this compound is an aminoglycoside.[2] Aminoglycoside antibiotics are well-documented inhibitors of protein synthesis in bacteria by binding to the ribosomal RNA of the small ribosomal subunit, leading to mistranslation and inhibition of translocation.[3][4]
-
Mitochondrial Ribosomes: The ribosomes found in the mitochondria of eukaryotic cells, including apicomplexan parasites like Eimeria, share structural similarities with prokaryotic ribosomes.[5] This makes them potential targets for antibiotics that inhibit bacterial protein synthesis.
-
Mitochondrial Drug Targets in Apicomplexa: The mitochondrion is a validated target for several anticoccidial drugs.[6] For instance, quinolones disrupt the mitochondrial electron transport chain in Eimeria.[7] The parasite's reliance on mitochondrial functions for survival makes it a vulnerable target.
-
Antibiotic-Induced Mitochondrial Dysfunction: Studies have shown that certain bactericidal antibiotics, including aminoglycosides, can induce mitochondrial dysfunction and oxidative stress in mammalian cells, further highlighting the potential for these compounds to affect mitochondrial processes.[8]
Based on this, the proposed signaling pathway for this compound's anticoccidial activity is as follows:
Experimental Protocols for Elucidating the Mechanism of Action
To validate the hypothesized mechanism and gain a deeper understanding of this compound's anticoccidial activity, a series of in vitro experiments are required. The following protocols are standard methodologies used in the field of anticoccidial drug discovery.
In Vitro Parasite Proliferation Assay
-
Objective: To confirm the inhibitory effect of this compound on the intracellular development of Eimeria tenella.
-
Methodology:
-
Culture a suitable host cell line, such as Madin-Darby Bovine Kidney (MDBK) cells or primary chicken kidney cells, in 96-well plates to form a confluent monolayer.
-
Excyst freshly sporulated Eimeria tenella oocysts to release sporozoites.
-
Pre-incubate the host cell monolayer with varying concentrations of this compound for a defined period (e.g., 2 hours).
-
Infect the host cells with a known number of sporozoites.
-
After an incubation period (e.g., 24-48 hours), fix and stain the cells.
-
Quantify the number of intracellular parasites (schizonts) per field of view or using a quantitative PCR (qPCR) assay targeting Eimeria DNA.
-
Determine the IC50 value of this compound.
-
Mitochondrial Protein Synthesis Inhibition Assay
-
Objective: To directly assess the effect of this compound on protein synthesis within the parasite's mitochondria.
-
Methodology:
-
Isolate Eimeria tenella sporozoites and purify their mitochondria through differential centrifugation and density gradient centrifugation.
-
Incubate the isolated mitochondria in a reaction buffer containing radiolabeled amino acids (e.g., ³⁵S-methionine), an energy source (ATP and GTP), and varying concentrations of this compound.
-
As controls, use known inhibitors of mitochondrial protein synthesis (e.g., chloramphenicol) and cytoplasmic protein synthesis (e.g., cycloheximide).
-
After incubation, precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Measure the incorporation of radiolabeled amino acids using a scintillation counter.
-
A significant reduction in radiolabel incorporation in the presence of this compound would indicate inhibition of mitochondrial protein synthesis.
-
Mitochondrial Membrane Potential Assay
-
Objective: To determine if this compound disrupts the mitochondrial membrane potential, a key indicator of mitochondrial health and function.
-
Methodology:
-
Incubate freshly excysted Eimeria tenella sporozoites with varying concentrations of this compound.
-
Load the sporozoites with a fluorescent dye sensitive to mitochondrial membrane potential, such as JC-1 or TMRM.
-
Analyze the fluorescence of the sporozoites using flow cytometry or fluorescence microscopy.
-
A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence intensity would indicate a loss of mitochondrial membrane potential.
-
The following diagram illustrates a general workflow for investigating the mechanism of action of a novel anticoccidial compound.
Conclusion and Future Directions
This compound represents a promising anticoccidial agent with potent in vitro activity against Eimeria tenella. While its precise mechanism of action remains to be fully characterized, the available evidence strongly suggests that it may function by inhibiting mitochondrial protein synthesis within the parasite. Further investigation using the detailed experimental protocols outlined in this guide is essential to confirm this hypothesis and to fully elucidate the molecular interactions involved. A thorough understanding of this compound's mode of action will be critical for its potential development as a novel therapeutic for the control of coccidiosis in poultry and could pave the way for the design of new, more effective anticoccidial drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic Changes Host Susceptibility to Eimeria falciformis Infection Associated with Alteration of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of feed additive antibiotics on chickens infected with Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Cytosaminomycin C in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytosaminomycin C, a member of the nucleoside antibiotic family, is produced by Streptomyces amakusaensis KO-8119.[1] Structurally similar to the well-studied amicetin group of antibiotics, it exhibits promising anticoccidial properties.[2] Despite its discovery and total synthesis, the biosynthetic pathway of this compound remains unelucidated. This technical guide presents a putative biosynthetic pathway for this compound, constructed by analogy to the characterized biosynthesis of amicetin in Streptomyces vinaceusdrappus.[3][4] This document provides a comprehensive overview of the proposed enzymatic steps, the genetic machinery likely involved, and generalized experimental protocols for pathway elucidation. The content herein is intended to serve as a foundational resource for researchers aiming to investigate and engineer the biosynthesis of this and related nucleoside antibiotics.
Introduction
Streptomyces species are renowned for their prolific production of a wide array of secondary metabolites, including many clinically significant antibiotics.[5][6][7] this compound, isolated from Streptomyces amakusaensis KO-8119, is a disaccharide nucleoside antibiotic.[1] Its structure features a cytosine base linked to a 2,6-dideoxyhexopyranose, which is further glycosylated at the 4'-hydroxyl group with the amino sugar amosamine. A distinctive feature of this compound is the acylation of the cytosine amino group with 3-methylcrotonic acid.[2]
While the biosynthetic gene cluster for this compound has not been reported, the elucidation of the amicetin (ami) gene cluster from Streptomyces vinaceusdrappus provides a robust model for proposing its synthesis.[3][4] Amicetin shares the same core structure as this compound but differs in the acyl side chain. This guide leverages the knowledge of amicetin biosynthesis to hypothesize the pathway for this compound.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three key stages:
-
Formation of the Nucleoside Core: Synthesis of the cytosine base and its attachment to a deoxy-sugar.
-
Biosynthesis of TDP-D-Amosamine: Creation of the amino sugar donor.
-
Assembly and Tailoring: Glycosylation and final acylation to yield this compound.
Formation of the Nucleoside Core
The formation of the cytosamine core likely begins with Cytidine 5'-monophosphate (CMP). By analogy to the amicetin and blasticidin S pathways, a series of enzymatic modifications would convert CMP into the activated cytosamine precursor.[4]
Biosynthesis of TDP-D-Amosamine
The amino sugar, D-amosamine, is proposed to be synthesized from glucose-1-phosphate. The pathway likely involves a series of enzymatic reactions including thymidylyltransfer, dehydration, aminotransfer, and reduction, ultimately yielding TDP-D-amosamine. This pathway is analogous to the synthesis of deoxysugars in the amicetin biosynthetic pathway.[3]
Assembly and Final Tailoring
The final steps in the biosynthesis are proposed to involve the glycosylation of the cytosamine precursor with TDP-D-amosamine by a glycosyltransferase. This would be followed by the acylation of the exocyclic amino group of the cytosine ring with 3-methylcrotonyl-CoA. The origin of 3-methylcrotonyl-CoA is likely from the degradation of leucine or through the mevalonate pathway.
The proposed biosynthetic pathway is depicted in the following diagram:
Caption: Proposed Biosynthetic Pathway of this compound.
Quantitative Data
As of the date of this publication, there is no publicly available quantitative data regarding the biosynthesis of this compound. This includes enzyme kinetics, precursor incorporation rates, and fermentation yields under specific conditions. Research in this area is required to fully understand the efficiency and regulation of this biosynthetic pathway.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway would require a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments that would be essential for this endeavor, based on standard practices in the field and protocols used for similar antibiotic pathways.
Identification and Cloning of the Biosynthetic Gene Cluster
-
Objective: To identify and isolate the complete biosynthetic gene cluster for this compound from Streptomyces amakusaensis KO-8119.
-
Methodology:
-
Genome Sequencing: Perform whole-genome sequencing of S. amakusaensis KO-8119 using a long-read sequencing technology (e.g., PacBio or Oxford Nanopore) to obtain a high-quality, contiguous genome assembly.
-
Bioinformatic Analysis: Analyze the genome using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters. Search for clusters containing genes with homology to those in the amicetin (ami) cluster, particularly genes encoding glycosyltransferases, deoxysugar biosynthesis enzymes, and acyltransferases.
-
Cosmid/BAC Library Construction and Screening: Construct a cosmid or BAC library of S. amakusaensis genomic DNA. Design probes based on conserved sequences from the ami gene cluster to screen the library and identify clones containing the putative this compound cluster.
-
Gene Inactivation and Heterologous Expression
-
Objective: To confirm the involvement of the identified gene cluster in this compound biosynthesis and to elucidate the function of individual genes.
-
Methodology:
-
Gene Knockout: Create targeted gene knockouts of key putative biosynthetic genes (e.g., the acyltransferase or glycosyltransferase) in S. amakusaensis using PCR-targeting-based methods (e.g., using pKC1139-derived cosmids).
-
Metabolite Analysis: Culture the wild-type and mutant strains under production conditions. Extract the secondary metabolites and analyze the profiles using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to detect the absence of this compound and the potential accumulation of biosynthetic intermediates in the mutants.
-
Heterologous Expression: Clone the entire putative biosynthetic gene cluster into an appropriate expression vector (e.g., pSET152-derived) and introduce it into a heterologous host, such as Streptomyces coelicolor or Streptomyces lividans. Analyze the culture extracts of the heterologous host for the production of this compound.
-
In Vitro Enzymatic Assays
-
Objective: To determine the specific function of individual enzymes in the biosynthetic pathway.
-
Methodology:
-
Protein Expression and Purification: Clone the open reading frames of putative enzymes into an E. coli expression vector (e.g., pET series). Express the proteins and purify them using affinity chromatography (e.g., Ni-NTA).
-
Enzyme Assays: Conduct in vitro assays using the purified enzymes with their predicted substrates. For example, test the activity of the putative acyltransferase with the final glycosylated intermediate and 3-methylcrotonyl-CoA. Analyze the reaction products by HPLC or LC-MS.
-
The general workflow for characterizing such a biosynthetic pathway is illustrated below:
Caption: General Experimental Workflow for Pathway Elucidation.
Conclusion and Future Outlook
This technical guide provides a foundational hypothesis for the biosynthetic pathway of this compound in Streptomyces amakusaensis, drawing strong parallels with the established amicetin biosynthesis. The proposed pathway and the outlined experimental protocols offer a clear roadmap for researchers to embark on the elucidation of this pathway. The identification and characterization of the this compound biosynthetic gene cluster will not only provide fundamental insights into the biosynthesis of nucleoside antibiotics but also open avenues for the combinatorial biosynthesis of novel, structurally diverse, and potentially more potent therapeutic agents. The lack of quantitative data and specific experimental validation underscores the significant research opportunities that lie ahead in unraveling the molecular intricacies of this compound production.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Antibiotic production in Streptomyces is organized by a division of labor through terminal genomic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Assay for Cytosaminomycin C Anticoccidial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant threat to the poultry industry worldwide, leading to substantial economic losses. The emergence of drug-resistant Eimeria strains necessitates the discovery and development of novel anticoccidial agents. Cytosaminomycin C, a nucleoside antibiotic isolated from Streptomyces amakusaensis, has demonstrated promising anticoccidial activity. This document provides a detailed protocol for the in vitro assessment of this compound's efficacy against Eimeria tenella, a highly pathogenic species of Eimeria. The described assay facilitates the screening and characterization of potential anticoccidial compounds in a controlled laboratory setting, reducing the reliance on in vivo animal studies.
Data Presentation
The anticoccidial activity of this compound and its related compounds against Eimeria tenella has been evaluated in vitro. The following table summarizes the minimum effective concentration (MEC) required to inhibit the development of mature schizonts and the cytotoxic effects on the host cell lines.
| Compound | Minimum Effective Concentration (µg/mL) - Anticoccidial Activity (No Mature Schizonts) | Cytotoxicity (µg/mL) - No Host Cells Observed |
| Primary Chicken Embryonic Cells | BHK-21 Cells | |
| This compound | 0.3 - 0.6 | 2.5 |
| Cytosaminomycin A | 0.3 | 0.3 |
| Cytosaminomycin B | 0.6 | 2.3 |
| Cytosaminomycin D | 2.5 | >20 |
Experimental Protocols
This section details the materials and methods for performing an in vitro anticoccidial assay to determine the efficacy of this compound. The protocol is adapted from established methods for screening anticoccidial drugs against Eimeria tenella using Madin-Darby Bovine Kidney (MDBK) cells as the host.
Materials
-
Eimeria tenella sporulated oocysts
-
Madin-Darby Bovine Kidney (MDBK) cells (or other suitable host cells like primary chicken embryonic cells or BHK-21 cells)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Sodium hypochlorite solution (5.25%)
-
Glass beads (0.5 mm diameter)
-
Excystation medium: 0.25% Trypsin and 4% Sodium taurocholate in PBS (pH 7.6)
-
This compound (and other test compounds)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well cell culture plates
-
Centrifuge
-
Incubator (37°C and 41°C, 5% CO₂)
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
Optional: DNA extraction kit and qPCR reagents for quantitative analysis
Methods
1. Preparation of Eimeria tenella Sporozoites
-
Oocyst Sterilization: Wash sporulated E. tenella oocysts (e.g., 1x10⁸) three times with sterile PBS by centrifugation at 1500 x g for 10 minutes. Resuspend the oocyst pellet in 10 mL of 5.25% sodium hypochlorite and incubate on ice for 10 minutes with occasional vortexing.
-
Washing: Wash the sterilized oocysts five times with sterile PBS to remove any residual sodium hypochlorite.
-
Oocyst Rupture: Resuspend the oocyst pellet in 10 mL of PBS and add an equal volume of 0.5 mm glass beads. Vortex vigorously for 2-5 minutes to rupture the oocysts and release the sporocysts. Monitor the rupture process microscopically.
-
Sporocyst Purification: Separate the sporocysts from the oocyst debris by centrifugation at 500 x g for 10 minutes. The sporocysts will be in the supernatant.
-
Excystation: Pellet the sporocysts by centrifugation at 1500 x g for 10 minutes. Resuspend the pellet in pre-warmed (41°C) excystation medium at a concentration of 1x10⁷ sporocysts/mL. Incubate at 41°C for 60-90 minutes in a shaking water bath. Monitor for the release of sporozoites every 30 minutes.
-
Sporozoite Purification: Once a high percentage of excystation is observed, pass the suspension through a sterile DE-52 cellulose column to separate the sporozoites from the remaining sporocyst shells and debris.
-
Counting and Viability: Count the purified sporozoites using a hemocytometer and assess their viability using a trypan blue exclusion assay.
2. Host Cell Culture
-
Culture MDBK cells in DMEM supplemented with 10% FBS and antibiotics in a T-75 flask at 37°C in a 5% CO₂ incubator.
-
When the cells reach 80-90% confluency, wash them with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and seed them into 96-well plates at a density of 2 x 10⁴ cells per well.
-
Incubate the plates at 37°C in a 5% CO₂ incubator until the cells form a confluent monolayer (usually 24-48 hours).
3. In Vitro Anticoccidial Assay (Sporozoite Invasion and Development Inhibition)
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., a serial dilution from 10 µg/mL to 0.01 µg/mL). The final DMSO concentration should not exceed 0.5% to avoid cytotoxicity.
-
Infection:
-
Pre-incubate the purified sporozoites (e.g., 1 x 10⁵ sporozoites/mL) with the different concentrations of this compound for 1 hour at 41°C.
-
As a positive control, use a known anticoccidial drug (e.g., toltrazuril).
-
As a negative control, use medium with the same concentration of DMSO as the test wells.
-
After pre-incubation, add 100 µL of the sporozoite-compound mixture to each well of the 96-well plate containing the confluent MDBK cell monolayer.
-
-
Incubation: Incubate the infected plates at 41°C in a 5% CO₂ incubator for 48-72 hours to allow for sporozoite invasion and development into schizonts.
-
Assessment of Anticoccidial Activity:
-
Microscopic Examination: After the incubation period, observe the cells under an inverted microscope. Count the number of intracellular schizonts in treated and untreated wells. The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Number of schizonts in treated wells / Number of schizonts in control wells)] x 100
-
Quantitative PCR (Optional): For a more quantitative assessment, extract DNA from the infected cells. Perform qPCR using primers specific for an E. tenella gene (e.g., ITS-1) to quantify the parasite load in each well. The reduction in parasite DNA in treated wells compared to the control wells indicates the inhibitory effect of the compound.
-
4. Cytotoxicity Assay
-
Seed MDBK cells in a 96-well plate as described above.
-
Add the same concentrations of this compound used in the anticoccidial assay to wells with confluent MDBK cells (without sporozoites).
-
Incubate the plate at 41°C in a 5% CO₂ incubator for the same duration as the anticoccidial assay.
-
Assess cell viability using a standard method such as the MTT assay or by observing cell morphology and monolayer integrity under a microscope. This is crucial to ensure that the observed anticoccidial effect is not due to host cell death.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro anticoccidial assay of this compound.
Proposed Mechanism of Action of this compound
This compound is structurally related to polyoxins and nikkomycins, which are known inhibitors of chitin synthase in fungi. While the presence of chitin in the Eimeria oocyst wall is still under investigation, evidence suggests the presence of chitin-like polysaccharides such as β-1,3-glucan. Therefore, a plausible mechanism of action for this compound is the inhibition of a putative chitin synthase or a related glycosyltransferase involved in the formation of the oocyst wall. This would disrupt the parasite's life cycle by preventing the formation of resilient oocysts.
Caption: Proposed mechanism of action for this compound in Eimeria.
Application Notes and Protocols for Cytosaminomycin C Testing in Primary Chicken Embryonic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytosaminomycin C, a nucleoside antibiotic produced by Streptomyces sp., has demonstrated biological activity, including anticoccidial effects.[1] These application notes provide a comprehensive guide for utilizing primary chicken embryonic cells to evaluate the cytotoxicity and mechanism of action of this compound. Primary chicken embryonic fibroblasts (CEFs) are a relevant in vitro model for initial toxicity screening and mechanistic studies of compounds intended for veterinary or developmental biology applications.
This document outlines the procedures for the isolation and culture of primary CEFs, protocols for assessing the cytotoxic effects of this compound, and methods to investigate the underlying apoptotic signaling pathways.
Data Presentation: Cytotoxicity of this compound on Primary Chicken Embryonic Fibroblasts
The following tables summarize representative quantitative data on the cytotoxic effects of this compound on primary chicken embryonic fibroblasts (CEFs).
Table 1: Dose-Dependent Cytotoxicity of this compound on CEFs (MTT Assay)
| This compound (µg/mL) | Cell Viability (%) (Mean ± SD, n=3) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 92 ± 5.1 |
| 0.25 | 78 ± 6.2 |
| 0.5 | 55 ± 5.8 |
| 1.0 | 32 ± 4.9 |
| 2.5 | 15 ± 3.7 |
| 5.0 | 5 ± 2.1 |
IC50 ≈ 0.6 µg/mL
Table 2: Induction of Apoptosis by this compound in CEFs (Annexin V/PI Staining)
| Treatment (24 hours) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound (0.5 µg/mL) | 60.1 ± 3.5 | 25.8 ± 2.9 | 14.1 ± 1.8 |
| This compound (1.0 µg/mL) | 35.4 ± 4.2 | 45.3 ± 3.7 | 19.3 ± 2.5 |
Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) and Caspase-3 Activity in CEFs
| Treatment (24 hours) | ΔΨm (Red/Green Fluorescence Ratio) | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.00 ± 0.08 | 1.0 ± 0.1 |
| This compound (0.5 µg/mL) | 0.58 ± 0.06 | 3.2 ± 0.4 |
| This compound (1.0 µg/mL) | 0.31 ± 0.05 | 5.8 ± 0.6 |
Experimental Protocols
Preparation of Primary Chicken Embryonic Fibroblasts (CEFs)
This protocol describes the isolation and culture of fibroblasts from 10-day-old embryonated chicken eggs.[2][3]
Materials:
-
10-day-old embryonated chicken eggs
-
70% Ethanol
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile scissors and forceps
-
Sterile Petri dishes and beakers
-
0.25% Trypsin-EDTA
-
Complete Medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Wipe the embryonated eggs with 70% ethanol.
-
Carefully crack the shell at the air sac end and remove the shell membrane.
-
Gently remove the embryo using sterile forceps and place it in a sterile Petri dish containing PBS.
-
Wash the embryo with PBS to remove any yolk.
-
Remove the head and limbs.
-
Mince the remaining tissue into small pieces using sterile scissors.
-
Transfer the minced tissue to a beaker containing 0.25% Trypsin-EDTA and incubate at 37°C for 15-20 minutes with gentle agitation.
-
Allow larger tissue fragments to settle, then transfer the supernatant containing the single-cell suspension to a sterile centrifuge tube containing complete medium (the serum will inactivate the trypsin).
-
Centrifuge the cell suspension at 500 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete medium.
-
Determine the cell concentration using a hemocytometer.
-
Seed the cells in a culture flask at a density of 1 x 10^6 cells per 75 cm² flask.
-
Incubate at 37°C in a 5% CO2 incubator. The cells should be confluent in 24-48 hours and ready for experiments.
Cytotoxicity Assay (MTT Assay)
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Primary CEFs cultured in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed CEFs in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between live, early apoptotic, and late apoptotic/necrotic cells.[4][5][6][7][8]
Materials:
-
Treated and control CEFs
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating CEFs with this compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
JC-1 is a cationic dye that indicates mitochondrial membrane potential. In healthy cells, it forms aggregates with red fluorescence. In apoptotic cells with decreased ΔΨm, it remains as monomers with green fluorescence.[3][9][10][11]
Materials:
-
Treated and control CEFs
-
JC-1 dye solution
-
Fluorescence microscope or plate reader
Procedure:
-
Seed CEFs in a suitable culture plate or on coverslips.
-
Treat the cells with this compound.
-
Remove the medium and wash the cells with PBS.
-
Incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer (provided with the kit).
-
Analyze the cells using a fluorescence microscope (red and green channels) or a fluorescence plate reader (emission at ~590 nm for red and ~530 nm for green).
-
The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
Caspase-3 Activity Assay
This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[2][12][13][14]
Materials:
-
Treated and control CEFs
-
Caspase-3 Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA)
-
Microplate reader
Procedure:
-
Treat CEFs with this compound to induce apoptosis.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Add an equal amount of protein from each sample to the wells of a microplate.
-
Add the reaction buffer and the caspase-3 substrate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculate the fold increase in caspase-3 activity compared to the untreated control.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for this compound testing in primary CEFs.
Proposed Signaling Pathway for this compound-Induced Apoptosis
As a nucleoside antibiotic, this compound likely induces cytotoxicity through the intrinsic apoptosis pathway, a common mechanism for this class of compounds.
References
- 1. Inhibition of NF-κB activation sensitizes U937 cells to 3′-azido-3′-deoxythymidine induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencellonline.com [sciencellonline.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. mpbio.com [mpbio.com]
- 14. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Analytical Characterization of Cytosaminomycin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytosaminomycin C is a nucleoside antibiotic belonging to the amicetin family of natural products. It is produced by Streptomyces amakusaensis (formerly identified as Streptomyces sp. KO-8119) and exhibits notable biological activity, particularly as an anticoccidial agent against parasites such as Eimeria tenella.[1][2] The structural backbone of this compound is comprised of a disaccharide unit linked to a cytosine moiety, which is further modified with a 3-methylcrotonic acid side chain.[1] Accurate and comprehensive analytical characterization is crucial for its development as a potential therapeutic agent, ensuring purity, stability, and facilitating further pharmacological studies.
These application notes provide detailed protocols for the key analytical techniques used in the characterization of this compound, including spectroscopic and chromatographic methods, as well as a protocol for assessing its biological activity.
Physicochemical and Spectroscopic Data
While the definitive structural elucidation of this compound was achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, the complete raw data is not extensively published in publicly accessible domains.[1] The following tables present a summary of the expected physicochemical properties and representative spectroscopic data based on the analysis of closely related amicetin-class antibiotics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference/Methodology |
| Molecular Formula | C29H40N6O8 | Deduced from Mass Spectrometry |
| Molecular Weight | 616.67 g/mol | High-Resolution Mass Spectrometry (HRMS) |
| Appearance | White to off-white powder | Visual Inspection |
| Solubility | Soluble in methanol, DMSO, and water | Solubility Testing |
| UV max | ~275 nm | UV-Vis Spectroscopy in Methanol |
Table 2: Representative ¹H NMR Spectroscopic Data for this compound Moiety (in CD₃OD)
Note: This is a representative table based on known spectra of amicetin-class nucleosides. Actual chemical shifts may vary.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 (Cytosine) | ~7.8 | d | ~7.5 |
| H-5 (Cytosine) | ~6.0 | d | ~7.5 |
| H-1' (Amicetose) | ~5.9 | d | ~3.0 |
| H-1'' (Amosamine) | ~4.5 | d | ~7.8 |
| N-CH₃ (Amosamine) | ~2.5 | s | - |
| CH₃ (Side Chain) | ~2.1, ~1.8 | s, s | - |
Table 3: Representative ¹³C NMR Spectroscopic Data for this compound Moiety (in CD₃OD)
Note: This is a representative table based on known spectra of amicetin-class nucleosides. Actual chemical shifts may vary.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Side Chain) | ~170 |
| C-4 (Cytosine) | ~166 |
| C-2 (Cytosine) | ~158 |
| C-6 (Cytosine) | ~142 |
| C-5 (Cytosine) | ~97 |
| C-1' (Amicetose) | ~88 |
| C-1'' (Amosamine) | ~104 |
| N-CH₃ (Amosamine) | ~36 |
| CH₃ (Side Chain) | ~27, ~20 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for the structural elucidation of complex natural products like this compound. A combination of 1D and 2D NMR experiments is required to unambiguously assign all proton and carbon signals and to establish connectivity within the molecule.
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a deuterated solvent (e.g., methanol-d₄, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
-
1D NMR Experiments:
-
¹H NMR: Acquire a standard proton spectrum to identify the types and number of protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system (e.g., within a sugar ring).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different structural fragments (e.g., linking the sugars, cytosine, and the side chain).
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry and through-space proximity of protons.
-
-
Data Processing and Analysis:
-
Process the acquired data using appropriate NMR software (e.g., TopSpin, Mnova).
-
Integrate the ¹H NMR signals and assign chemical shifts relative to the residual solvent peak.
-
Analyze the 2D correlation maps to build the molecular structure of this compound.
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for determining the purity of this compound and for its isolation from fermentation broths or synthetic reaction mixtures. A reversed-phase method is typically suitable for this class of compounds.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase components) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Gradient Program (Example):
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity of this compound by dividing the peak area of the main compound by the total area of all peaks and expressing it as a percentage.
-
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the exact molecular weight of this compound and to gain structural information through fragmentation analysis (MS/MS).
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (1-10 µg/mL) in a solvent compatible with electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Instrumentation and Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap is preferred for accurate mass measurements.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used for this class of compounds.
-
MS Scan: Acquire a full scan MS spectrum to determine the [M+H]⁺ ion.
-
MS/MS Scan: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragmentation spectrum. Vary the collision energy to optimize fragmentation.
-
-
Data Analysis:
-
Determine the elemental composition from the accurate mass of the [M+H]⁺ ion.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions. Key fragmentation patterns for amicetin-type antibiotics include the loss of sugar moieties and cleavage of the amide bonds.
-
In Vitro Anticoccidial Activity Assay
The biological activity of this compound is primarily assessed by its ability to inhibit the growth of Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry.
Protocol:
-
Cell Culture:
-
Culture Madin-Darby Bovine Kidney (MDBK) cells in a suitable medium (e.g., DMEM with 10% fetal bovine serum) in 96-well plates until they form a confluent monolayer.
-
-
Parasite Preparation:
-
Harvest and sporulate Eimeria tenella oocysts.
-
Excyst the sporulated oocysts to release sporozoites. Purify and count the sporozoites.
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the culture medium from the MDBK cells and add the medium containing the different concentrations of this compound.
-
Add a suspension of E. tenella sporozoites to each well.
-
Include positive (a known anticoccidial drug) and negative (no drug) controls.
-
Incubate the plates at 41°C in a 5% CO₂ atmosphere for 48-72 hours.
-
-
Assessment of Inhibition:
-
After incubation, fix and stain the cells.
-
Count the number of developed schizonts in the host cells under a microscope.
-
Alternatively, use a quantitative method such as qPCR to measure parasite DNA replication.
-
Calculate the concentration that inhibits 50% of parasite development (IC₅₀).
-
Conclusion
The analytical techniques and protocols outlined in these application notes provide a comprehensive framework for the characterization of this compound. The combination of high-resolution NMR and mass spectrometry is essential for unambiguous structure confirmation, while HPLC is crucial for purity assessment. The in vitro anticoccidial assay provides a reliable method for evaluating the biological activity of the compound. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, which is fundamental for the advancement of this compound in drug discovery and development pipelines.
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytosaminomycin C for the Control of Coccidiosis in Poultry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant threat to the global poultry industry, leading to substantial economic losses through mortality, reduced weight gain, and increased feed conversion ratios.[1][2] The emergence of drug-resistant Eimeria strains necessitates the discovery and development of novel anticoccidial agents. Cytosaminomycin C, a nucleoside antibiotic produced by Streptomyces amakusaensis KO-8119, has demonstrated promising in vitro activity against Eimeria tenella, a highly pathogenic species affecting chickens. This document provides detailed application notes and protocols for the evaluation of this compound as a potential candidate for controlling coccidiosis in poultry.
Physicochemical Properties and In Vitro Efficacy
This compound is a member of the amicetin family of antibiotics and is structurally related to oxyplicacetin. Its structure has been elucidated through NMR studies. In vitro studies have shown that this compound is effective at inhibiting the growth of Eimeria tenella schizonts in primary chicken embryonic cell cultures.
| Compound | In Vitro Concentration for Schizont Growth Inhibition (µg/mL) | Reference |
| This compound | 0.3 - 0.6 |
Proposed Mechanism of Action (Hypothetical)
While the precise mechanism of action for this compound against Eimeria has not been fully elucidated, its classification as a nucleoside antibiotic suggests it may interfere with nucleic acid synthesis, thereby inhibiting parasite replication and development. The diagram below illustrates the general life cycle of Eimeria and potential intervention points for an anticoccidial agent.
Caption: Generalized Eimeria life cycle and potential intervention point.
Experimental Protocols
The following are detailed, generalized protocols for the in vitro and in vivo evaluation of this compound's anticoccidial activity. These protocols are based on established methodologies in the field and should be adapted as necessary.
In Vitro Susceptibility Assay
This protocol is designed to assess the direct effect of this compound on the invasion and development of Eimeria sporozoites in a cell culture system.
Materials:
-
Madin-Darby Bovine Kidney (MDBK) cells or primary chicken kidney cells (CKCs)
-
Eimeria tenella sporozoites
-
Culture medium (e.g., DMEM with 10% FBS, penicillin-streptomycin)
-
This compound stock solution
-
96-well cell culture plates
-
MTT or similar viability assay reagents
-
Microplate reader
Workflow:
Caption: Workflow for in vitro anticoccidial susceptibility assay.
Procedure:
-
Cell Culture: Seed MDBK or CKC cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (37°C, 5% CO2).
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A suitable concentration range would be 0.01 to 10 µg/mL. Include a vehicle control (medium with the same solvent concentration used for the drug) and a positive control (e.g., salinomycin or diclazuril).
-
Treatment and Infection: Remove the old medium from the cell monolayers and add the medium containing the different concentrations of this compound or controls. Immediately after, infect the cells with freshly excysted E. tenella sporozoites at a multiplicity of infection (MOI) of 1-2.
-
Incubation: Incubate the plates for 48 to 72 hours to allow for parasite invasion and development.
-
Quantification of Inhibition:
-
Microscopic Evaluation: Visually assess the inhibition of schizont development under an inverted microscope.
-
Quantitative Polymerase Chain Reaction (qPCR): Extract total DNA from the cells and quantify the amount of Eimeria-specific DNA as an indicator of parasite replication.
-
Cell Viability Assay (MTT): While less specific for parasite viability, this can indicate overall cell health and the cytopathic effect of the parasite.
-
In Vivo Efficacy Trial (Proposed)
Disclaimer: To date, no in vivo efficacy data for this compound in poultry has been published. The following protocol is a standard design for evaluating anticoccidial drugs in broiler chickens and is provided as a template for future studies.
Objective: To determine the efficacy of this compound in controlling coccidiosis in broiler chickens experimentally infected with Eimeria tenella.
Animals: Day-old broiler chicks, raised in a coccidia-free environment.
Experimental Design:
| Group | Treatment | Infection |
| 1 | Unmedicated, Uninfected | No |
| 2 | Unmedicated, Infected | Yes |
| 3 | This compound (Dose 1) | Yes |
| 4 | This compound (Dose 2) | Yes |
| 5 | This compound (Dose 3) | Yes |
| 6 | Positive Control (e.g., Salinomycin 60 ppm) | Yes |
Workflow:
Caption: Workflow for in vivo anticoccidial efficacy trial.
Procedure:
-
Acclimatization: Raise chicks in wire-floored cages to prevent accidental exposure to coccidia. Provide ad libitum access to a standard broiler starter feed and water.
-
Treatment Administration: At approximately 14 days of age, randomly allocate birds to the experimental groups. Provide the respective medicated feeds two days prior to infection.
-
Infection: At approximately 16 days of age, orally inoculate each bird in the infected groups with a standardized dose of sporulated E. tenella oocysts (e.g., 5 x 10^4 oocysts per bird).
-
Data Collection:
-
Weight Gain: Record individual body weights at the start of medication, on the day of infection, and at the termination of the experiment (typically 7 days post-infection).
-
Feed Conversion Ratio (FCR): Measure feed intake per pen to calculate FCR.
-
Lesion Scoring: At 7 days post-infection, euthanize a subset of birds from each group and score the cecal lesions on a scale of 0 (no gross lesions) to 4 (severe lesions and mortality).
-
Oocyst Shedding: Collect fecal samples from each pen for several days post-infection (e.g., days 5-9) and determine the number of oocysts per gram (OPG) of feces using a McMaster chamber.
-
Mortality: Record daily mortality.
-
Signaling Pathways in Eimeria Invasion and Host Immune Response
Understanding the molecular interactions between Eimeria and the host is crucial for identifying novel drug targets. The following diagrams illustrate key signaling pathways involved in parasite invasion and the subsequent host immune response.
Eimeria Invasion Signaling Pathway
Eimeria sporozoites actively invade host intestinal epithelial cells through a complex process involving the secretion of proteins from specialized apical organelles (micronemes and rhoptries).
Caption: Simplified signaling cascade during Eimeria invasion.
Host Immune Response to Eimeria Infection
The host mounts a complex immune response to Eimeria infection, primarily involving cell-mediated immunity.
References
Application Notes & Protocols: Experimental Design for Testing Cytosaminomycin C Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cytosaminomycin C is a nucleoside antibiotic produced by Streptomyces sp. with demonstrated anticoccidial activity against Eimeria tenella.[1][2] As a member of the nucleoside antibiotic family, this compound holds potential for broader antimicrobial and potential anticancer applications. Nucleoside analogs often exert their biological effects by interfering with nucleic acid synthesis or other essential cellular processes. These application notes provide a comprehensive experimental framework to systematically evaluate the in vitro efficacy of this compound as both an antimicrobial and a preliminary anticancer agent. The provided protocols detail the necessary steps for determining key efficacy parameters and exploring its potential mechanism of action.
Section 1: Antimicrobial Efficacy Testing
This section outlines the protocols to determine the antimicrobial spectrum and potency of this compound.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4] The MBC is the lowest concentration that results in microbial death.
Protocol:
-
Microorganism Panel:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633).
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).
-
Fungi: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404).
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile distilled water).
-
Perform serial two-fold dilutions in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of each microorganism to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound in which there is no visible growth.
-
-
MBC Determination:
-
Subculture 10 µL from each well showing no growth onto an appropriate agar medium.
-
Incubate the agar plates under the same conditions as above.
-
The MBC is the lowest concentration that shows no colony formation.
-
Data Presentation:
| Microorganism | Gram Stain/Type | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus | Gram-positive | ||
| B. subtilis | Gram-positive | ||
| E. coli | Gram-negative | ||
| P. aeruginosa | Gram-negative | ||
| C. albicans | Fungus (Yeast) | ||
| A. niger | Fungus (Mold) |
Time-Kill Kinetics Assay
This assay assesses the rate at which this compound kills a specific microorganism over time.[4]
Protocol:
-
Select Microorganism: Choose a representative microorganism from the MIC/MBC screen (e.g., S. aureus).
-
Culture Preparation: Prepare a logarithmic phase culture of the selected microorganism.
-
Exposure: Add this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control without the compound.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate on appropriate agar to determine the number of viable cells (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration.
Data Presentation:
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 |
Section 2: Preliminary Anticancer Efficacy Screening
Given that many nucleoside antibiotics exhibit cytotoxic effects against cancer cells, a preliminary screening for anticancer activity is warranted.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6] This will be used to determine the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Line Panel:
-
Human breast cancer: MCF-7
-
Human colon cancer: HCT116
-
Human lung cancer: A549
-
Non-cancerous control: Human embryonic kidney cells (HEK293) or normal human fibroblasts.
-
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation:
| Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (IC50 in Normal Cells / IC50 in Cancer Cells) |
| MCF-7 | Breast | ||
| HCT116 | Colon | ||
| A549 | Lung | ||
| HEK293 | Non-cancerous | N/A |
Apoptosis Assay (Annexin V/PI Staining)
This assay determines if the cytotoxic effect of this compound is due to the induction of apoptosis.
Protocol:
-
Cell Treatment: Treat a selected cancer cell line (e.g., MCF-7) with this compound at its IC50 and 2x IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | |||
| This compound (IC50) | |||
| This compound (2x IC50) |
Section 3: Visualizations
Experimental Workflows
Caption: Workflow for Antimicrobial Efficacy Testing.
Caption: Workflow for Preliminary Anticancer Screening.
Hypothetical Signaling Pathway
Caption: Hypothetical Mechanism of Action for this compound.
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Efficacy Testing - Creative Biogene [microbiosci.creative-biogene.com]
- 5. researchgate.net [researchgate.net]
- 6. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Scaling Up Cytosaminomycin C Production for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytosaminomycin C, a nucleoside antibiotic produced by the soil bacterium Streptomyces amakusaensis KO-8119, has demonstrated significant anticoccidial activity, particularly against Eimeria tenella, a major pathogen in the poultry industry.[1] The growing need for novel anticoccidial agents necessitates the development of robust and scalable production methods for promising candidates like this compound. This document provides detailed application notes and protocols for the enhanced production of this compound, from laboratory-scale fermentation to scalable downstream purification, to support further research and development.
Introduction
This compound belongs to a class of nucleoside antibiotics that are of significant interest due to their diverse biological activities. Produced by Streptomyces amakusaensis, this compound has been identified as a potent agent against the protozoan parasite Eimeria tenella.[1] The development of efficient and scalable production processes is a critical step in translating this promising discovery into a viable research tool and potential therapeutic. These application notes provide optimized fermentation and purification protocols designed to increase the yield and purity of this compound, facilitating its availability for in-depth biological and pharmacological studies.
Data Presentation
Table 1: Optimized Fermentation Parameters for this compound Production
| Parameter | Optimized Value |
| Producing Organism | Streptomyces amakusaensis KO-8119 |
| Incubation Time | 7-10 days |
| Temperature | 30°C[2][3] |
| Initial pH | 7.0 |
| Agitation | 200-250 rpm[4] |
| Aeration | 1.5 vvm (for bioreactor)[4] |
Table 2: Optimized Fermentation Medium Composition
| Component | Concentration (g/L) |
| Glucose | 40 |
| Soybean Meal | 15 |
| Corn Starch | 20 |
| CaCO₃ | 2 |
Table 3: Downstream Processing Efficiency
| Step | Recovery Yield (%) | Purity (%) |
| n-Butanol Extraction | 85-95 | 10-20 |
| Silica Gel Chromatography | 50-60 | 60-75 |
| Preparative HPLC | 30-40 | >95 |
Experimental Protocols
I. Fermentation of Streptomyces amakusaensis for this compound Production
This protocol describes the submerged fermentation of Streptomyces amakusaensis for the production of this compound.
Materials:
-
Streptomyces amakusaensis KO-8119 culture
-
Seed Culture Medium (per liter): Soluble Starch 20g, Yeast Extract 5g, Peptone 5g, CaCO₃ 1g. Adjust pH to 7.0.
-
Production Medium (per liter): Glucose 40g, Soybean Meal 15g, Corn Starch 20g, CaCO₃ 2g. Adjust pH to 7.0.[4]
-
Shake flasks or fermenter
-
Incubator shaker
-
Autoclave
Protocol:
-
Seed Culture Preparation: Inoculate 100 mL of sterile seed culture medium with a loopful of S. amakusaensis from a stock culture. Incubate at 30°C with shaking at 220 rpm for 2-3 days.[4]
-
Production Culture Inoculation: Inoculate 1 L of sterile production medium with 5% (v/v) of the seed culture.[4]
-
Fermentation: Incubate the production culture at 30°C with an agitation of 200-250 rpm for 7-10 days.[2][4][5] For bioreactor scale-up, maintain an aeration rate of 1.5 vvm.[4]
-
Monitoring: Monitor the pH of the culture periodically and adjust to 7.0 as necessary.
II. Downstream Processing and Purification of this compound
This protocol details the extraction and purification of this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
n-Butanol
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
-
Silica gel (for column chromatography)
-
Dichloromethane
-
Methanol
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile
-
Water (HPLC grade)
Protocol:
-
Cell Separation: Centrifuge the fermentation broth at 8,000 rpm for 15 minutes to separate the mycelium from the supernatant.[4]
-
Solvent Extraction: Pool the supernatant and the mycelial cake. Extract the mixture with an equal volume of n-butanol by vigorous shaking in a separatory funnel for 20 minutes.[4]
-
Concentration: Separate the organic phase and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of dichloromethane.
-
Load the dissolved extract onto a silica gel column pre-equilibrated with dichloromethane.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 20% methanol).
-
Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or analytical HPLC.
-
Pool the fractions containing the compound of interest and evaporate the solvent.
-
-
Preparative HPLC:
-
Dissolve the semi-purified extract from the silica gel column in methanol.
-
Inject the sample onto a C18 preparative HPLC column.
-
Elute with a linear gradient of acetonitrile in water (e.g., 20% to 80% acetonitrile over 30 minutes).[4]
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm) and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Visualizations
Discussion
The protocols outlined in this document provide a comprehensive framework for the scalable production of this compound. Optimization of fermentation parameters, including media composition and culture conditions, is crucial for maximizing the yield of the target compound. The downstream processing workflow is designed to efficiently isolate and purify this compound from the complex fermentation broth, resulting in a high-purity product suitable for research applications.
The proposed mechanism of action for this compound, like many anticoccidial drugs, is the inhibition of the parasite's life cycle within the host cells.[6][7] Specifically, it is believed to interfere with the developmental stages of Eimeria tenella, such as schizogony, thereby preventing the proliferation of the parasite.[1] Further research is warranted to elucidate the precise molecular targets and signaling pathways affected by this compound.
Conclusion
The methodologies presented here offer a robust starting point for researchers and drug development professionals interested in studying this compound. By providing a clear and detailed guide to its production and purification, we aim to accelerate research into the therapeutic potential of this promising anticoccidial agent. The scalability of these protocols ensures that a sufficient supply of this compound can be produced to support extensive preclinical and clinical investigations.
References
- 1. Inhibition of Eimeria tenella replication after recombinant IFN-gamma activation in chicken macrophages, fibroblasts and epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. interesjournals.org [interesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Cytosaminomycin C as a Potential Veterinary Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytosaminomycin C is a member of the cytosaminomycin family of nucleoside antibiotics produced by Streptomyces species.[1][2] While initially identified for their potent anticoccidial activity against parasites like Eimeria tenella, the structural characteristics of cytosaminomycins, particularly their cytosine nucleoside core, suggest a potential for broader antimicrobial applications.[1][2] Nucleoside analogues are a class of compounds known to interfere with fundamental cellular processes such as nucleic acid synthesis and protein translation, and several have been investigated as antibacterial agents.[3][4][5][6][] The rising tide of antimicrobial resistance in veterinary medicine necessitates the exploration of novel antibiotic scaffolds. This document provides a comprehensive set of protocols to guide the investigation of this compound as a potential therapeutic agent for bacterial infections in animals.
Hypothesized Mechanism of Action
Many nucleoside antibiotics function by inhibiting protein synthesis.[8][9] It is hypothesized that this compound, like other nucleoside antibiotics, may exert its antibacterial effect by targeting the bacterial ribosome, thereby inhibiting protein synthesis.[4] This could lead to either bacteriostatic or bactericidal activity against susceptible veterinary pathogens. The proposed mechanism involves the uptake of this compound by the bacterial cell, followed by its interaction with the ribosomal machinery, disrupting the translation process and ultimately leading to cell death or inhibition of growth.
Caption: Hypothesized mechanism of action for this compound.
In Vitro Efficacy and Cytotoxicity Assessment
A critical first step in evaluating a new antibiotic candidate is to determine its spectrum of activity and its potential for toxicity to host cells. The following protocols outline the procedures for assessing the in vitro efficacy of this compound against a panel of relevant veterinary pathogens and its cytotoxicity against mammalian cell lines.
Experimental Workflow: In Vitro Analysis
Caption: Workflow for in vitro evaluation of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol utilizes the broth microdilution method to determine the MIC and MBC of this compound against a panel of clinically relevant veterinary bacterial pathogens.
Materials:
-
This compound
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
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Bacterial strains (e.g., Staphylococcus aureus, Streptococcus suis, Pasteurella multocida, Escherichia coli, Salmonella enterica)
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Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration of 1024 µg/mL.
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight on appropriate agar plates. Suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Serial Dilution: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with CAMHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound. Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, subculture 10 µL from each well that shows no visible growth onto an appropriate agar medium. Incubate the agar plates at 35-37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation:
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Veterinary Pathogens
| Bacterial Species | Strain ID | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | ATCC 29213 | |
| Streptococcus suis | Clinical Isolate | |
| Pasteurella multocida | ATCC 43137 | |
| Escherichia coli | ATCC 25922 |
| Salmonella enterica | Clinical Isolate | |
Table 2: Minimum Bactericidal Concentrations (MBCs) of this compound against Veterinary Pathogens
| Bacterial Species | Strain ID | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | ATCC 29213 | |
| Streptococcus suis | Clinical Isolate | |
| Pasteurella multocida | ATCC 43137 | |
| Escherichia coli | ATCC 25922 |
| Salmonella enterica | Clinical Isolate | |
Protocol 2: Cytotoxicity Assay against Veterinary Cell Lines
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound on veterinary cell lines.
Materials:
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This compound
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Veterinary cell lines (e.g., Crandell-Rees Feline Kidney - CRFK, Swine Testis - ST)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
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MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the veterinary cell lines into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium and add them to the cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the 50% inhibitory concentration (IC50) by plotting cell viability against the logarithm of the compound concentration.
Data Presentation:
Table 3: Cytotoxicity of this compound on Veterinary Cell Lines
| Cell Line | IC50 (µg/mL) after 24h | IC50 (µg/mL) after 48h |
|---|---|---|
| CRFK |
| ST | | |
In Vivo Efficacy Assessment
Animal models are essential for evaluating the therapeutic potential of a new antibiotic in a living system.[10][11][12][13][14] A murine model of systemic infection is a standard preliminary in vivo test.
Experimental Workflow: In Vivo Analysis
Caption: Workflow for in vivo evaluation of this compound.
Protocol 3: Murine Model of Systemic Infection
This protocol describes a general procedure for evaluating the efficacy of this compound in a mouse model of systemic infection.
Materials:
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This compound
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Specific pathogen-free mice (e.g., BALB/c or C57BL/6)
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Selected bacterial pathogen (e.g., a strain of Staphylococcus aureus with a known lethal dose)
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Sterile saline
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Vehicle for drug administration (e.g., sterile saline, PBS)
Procedure:
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Acclimatization: Acclimatize mice for at least one week before the experiment.
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Infection: Infect mice with a predetermined lethal dose (e.g., LD50 or LD90) of the bacterial pathogen via an appropriate route (e.g., intraperitoneal injection).
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Treatment Groups: Randomly assign mice to different treatment groups:
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Vehicle control
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This compound (multiple dose levels, e.g., 10, 25, 50 mg/kg)
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Positive control antibiotic (e.g., enrofloxacin)
-
-
Drug Administration: Administer the treatments at a specified time post-infection (e.g., 1 hour) and continue for a defined period (e.g., once or twice daily for 3-5 days). The route of administration (e.g., subcutaneous, intravenous) should be determined based on preliminary pharmacokinetic studies.
-
Monitoring: Monitor the mice for clinical signs of illness and survival for a period of 7-14 days.
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Bacterial Load Determination (Optional): At a specified time point (e.g., 24 hours post-treatment), a subset of mice from each group can be euthanized to determine the bacterial load in target organs (e.g., spleen, liver, blood). Homogenize the tissues, perform serial dilutions, and plate on appropriate agar to enumerate CFUs.
Data Presentation:
Table 4: Survival Rate in Murine Systemic Infection Model
| Treatment Group | Dose (mg/kg) | Number of Mice | Survival Rate (%) |
|---|---|---|---|
| Vehicle Control | - | 10 | |
| This compound | 10 | 10 | |
| This compound | 25 | 10 | |
| This compound | 50 | 10 |
| Positive Control | (Specify) | 10 | |
Table 5: Bacterial Load in Spleen and Liver
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log10 CFU/g) - Spleen | Mean Bacterial Load (log10 CFU/g) - Liver |
|---|---|---|---|
| Vehicle Control | - | ||
| This compound | 10 | ||
| This compound | 25 | ||
| This compound | 50 |
| Positive Control | (Specify) | | |
Conclusion
The protocols outlined in these application notes provide a systematic framework for the initial investigation of this compound as a potential veterinary antibiotic. By determining its in vitro antimicrobial spectrum, cytotoxicity, and in vivo efficacy, researchers can generate the foundational data necessary to assess its therapeutic potential and guide further development. The unique structural class of cytosaminomycins may offer a novel approach to combatting bacterial infections in animals, addressing the urgent need for new and effective veterinary antimicrobial agents.
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Dissecting the Nucleoside Antibiotics as Universal Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Nucleoside Analogues as Antibacterial Agents [frontiersin.org]
- 6. Nucleoside Analogues as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 9. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 10. Frontiers | Role of Animal Models to Advance Research of Bacterial Osteomyelitis [frontiersin.org]
- 11. Developing animal models for polymicrobial diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of therapy in animal models to bacterial infection in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Animal Models and Infectious Disease | Taconic Biosciences [taconic.com]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Cytosaminomycin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Cytosaminomycin C.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The total synthesis of this compound, a complex disaccharide nucleoside antibiotic, presents several significant challenges. The core difficulties lie in the stereocontrolled formation of two key glycosidic bonds: the α-(1→4) linkage between the two sugar moieties (amosamine and amicetose derivatives) and the β-selective N-glycosidic bond connecting the disaccharide to the cytosine base.[1][2] Additionally, the synthesis of 2-deoxy sugars and their use in glycosylation reactions are inherently challenging due to the lack of a directing group at the C2 position, which can lead to poor stereoselectivity.[3] The strategic use of protecting groups is also critical to ensure the success of key transformations, particularly the N-glycosylation step.[1][2]
Q2: Which glycosylation strategies have been successfully employed for the synthesis of the disaccharide core?
A2: The construction of the characteristic aminodeoxydisaccharide with its α-(1→4)-glycosidic linkage has been achieved using glycosyl N-phenyltrifluoroacetimidate and thioglycoside donors.[1][2] These donors, when coupled with appropriate activators, can provide the desired α-selectivity. The choice of protecting groups on both the donor and acceptor is crucial for optimizing the yield and stereochemical outcome of this coupling reaction.
Q3: How can high β-selectivity be achieved in the N-glycosylation step to form the nucleoside?
A3: Achieving high β-selectivity for the N-glycosylation of a 2-deoxydisaccharide is a major hurdle. Two key strategies have been reported to be effective:
-
Intramolecular Glycosylation: This approach involves tethering the pyrimidine base to the sugar moiety, often at the C-6 position, before the glycosylation event. Subsequent activation of a glycosyl donor (like a thioglycoside) leads to an intramolecular reaction that exclusively forms the β-nucleoside.[1]
-
Gold(I)-Catalyzed N-Glycosylation: This method has been successfully used to furnish 2-deoxy-β-nucleosides.[1][2] The choice of the 3-O-protecting group on the disaccharide donor has been found to be crucial for the success of this reaction.[1][2]
Troubleshooting Guides
Issue 1: Low Yield or Poor α-Selectivity in Disaccharide Formation
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired α-(1→4) linked disaccharide. | Inefficient activation of the glycosyl donor. | - Ensure anhydrous and inert reaction conditions. - Screen different activators (e.g., NIS/TfOH for thioglycosides). - Verify the purity of the glycosyl donor. |
| Formation of a significant amount of the β-anomer. | The glycosyl donor/acceptor or reaction conditions do not sufficiently favor α-attack. | - Use a participating protecting group on the C2-amine of the amosamine donor if applicable. - Experiment with different solvents, as solvent polarity can influence stereoselectivity. - Vary the temperature; lower temperatures often favor the formation of the kinetic α-product. |
| Decomposition of starting materials. | The activator is too harsh, or the protecting groups are labile under the reaction conditions. | - Use a milder activator. - Re-evaluate the protecting group strategy to ensure compatibility with the glycosylation conditions. |
Issue 2: Poor β-Selectivity in the N-Glycosylation Step
| Symptom | Possible Cause | Suggested Solution |
| A mixture of α and β anomers is obtained. | Direct glycosylation of 2-deoxy sugars is notoriously difficult to control. | - Switch to an intramolecular glycosylation strategy. This is one of the most reliable methods for ensuring β-selectivity.[1] - If using a direct method like gold(I)-catalyzed glycosylation, optimize the protecting group on the C3-hydroxyl of the donor.[1][2] A bulky protecting group may help direct the nucleophile to the β-face. |
| Low yield of the desired β-nucleoside. | The glycosyl donor is not reactive enough, or the cytosine nucleophile is not sufficiently reactive. | - For gold(I)-catalyzed reactions, screen different gold catalysts and ligands. - Ensure the cytosine derivative is properly silylated to enhance its nucleophilicity. - Increase the reaction temperature, although this may negatively impact stereoselectivity. |
Quantitative Data Summary
The choice of glycosylation method significantly impacts the stereochemical outcome. The following table summarizes representative yields and selectivities for key glycosylation steps in the synthesis of this compound and related compounds.
| Reaction | Method | Glycosyl Donor | Activator/Catalyst | Typical Yield | α:β Selectivity | Reference |
| O-Glycosylation | Thioglycoside Glycosylation | Thioglycoside | NIS/TfOH | 60-85% | 8:1 to >20:1 | [1],[2] |
| N-Glycosylation | Intramolecular Glycosylation | Thioglycoside | Me₂S(SMe)BF₄ | ~74% | >99:1 (β-only) | [1] |
| N-Glycosylation | Gold(I)-Catalyzed | Glycosyl Imidate | Au(I) catalyst | 50-70% | >10:1 (β-favored) | [1],[2] |
Key Experimental Protocols
Protocol 1: Gold(I)-Catalyzed β-N-Glycosylation
This protocol describes a general procedure for the β-selective N-glycosylation of a disaccharide donor with silylated cytosine, a key step in the synthesis of this compound.[1][2]
1. Preparation of Silylated Cytosine: a. To a suspension of cytosine (1.5 eq.) in anhydrous 1,2-dichloroethane (DCE), add N,O-bis(trimethylsilyl)acetamide (BSA, 4.0 eq.). b. Heat the mixture at 80 °C under an argon atmosphere until the solution becomes clear (approx. 1-2 hours). c. Cool the solution to room temperature.
2. Glycosylation Reaction: a. In a separate flame-dried flask, dissolve the disaccharide glycosyl donor (1.0 eq.) in anhydrous DCE. b. Add the solution of silylated cytosine via cannula. c. Add the gold(I) catalyst (e.g., [IPrAu(MeCN)]SbF₆, 0.1 eq.) to the reaction mixture. d. Stir the reaction at room temperature under an argon atmosphere and monitor by TLC. e. Upon completion, quench the reaction with pyridine (0.5 mL).
3. Workup and Purification: a. Concentrate the reaction mixture under reduced pressure. b. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the desired β-nucleoside.
Visualizations
Overall Synthetic Strategy
The retrosynthetic analysis of this compound highlights the key disconnections and strategic challenges.
Caption: Retrosynthesis of this compound.
Troubleshooting Workflow for N-Glycosylation
This workflow outlines a decision-making process for addressing poor β-selectivity in the crucial N-glycosylation step.
References
Technical Support Center: Improving the Yield of Cytosaminomycin C Fermentation
Disclaimer: Publicly available, detailed data specifically on the optimization of Cytosaminomycin C fermentation is limited. This guide is therefore based on established principles and successful strategies for improving the yield of other secondary metabolites produced by Streptomyces, the genus responsible for producing this compound.[1][2][3] The protocols and data presented should be considered a starting framework for developing a specific optimization strategy for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common challenges researchers encounter during the fermentation of Streptomyces for the production of secondary metabolites, providing a structured approach to problem-solving.
Q1: My Streptomyces culture shows good biomass, but the yield of this compound is low or non-existent. What are the likely causes?
A1: This common issue, where primary metabolism (growth) is robust but secondary metabolism (antibiotic production) is lagging, often points to several bottlenecks.[4] Secondary metabolites like this compound are typically produced during the stationary phase of growth, often triggered by specific nutrient limitations or environmental cues.[5]
Key areas to investigate include:
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Suboptimal Induction: The biosynthetic gene cluster for this compound may not be sufficiently activated. This can be due to the composition of the fermentation medium.[5]
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Carbon Source Repression: High concentrations of readily metabolizable sugars like glucose can sometimes suppress the production of secondary metabolites.[6]
-
Nutrient Imbalance: The type and concentration of nitrogen, phosphate, and trace elements are critical. An imbalance can favor growth over antibiotic production.[7]
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Incorrect Environmental Conditions: Suboptimal pH, temperature, or dissolved oxygen (DO) levels can permit growth but hinder the complex enzymatic reactions required for secondary metabolite synthesis.[2]
Q2: I am observing significant batch-to-batch variability in my this compound yield. How can I improve consistency?
A2: Batch-to-batch variability is often rooted in minor, uncontrolled variations in starting materials and process parameters. To improve consistency, focus on:
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Inoculum Quality: Standardize the age, size, and physiological state of your seed culture. An inconsistent inoculum is a primary source of variability. Using a well-defined seed development protocol is crucial.[8][9]
-
Medium Preparation: Ensure precise weighing and complete dissolution of all medium components. The sterilization method should be consistent to avoid degradation of sensitive ingredients.[4]
-
Raw Material Consistency: Use high-quality, consistent lots of raw materials (e.g., soybean meal, yeast extract), as their composition can vary significantly.
-
Environmental Control: Tightly control pH, temperature, and agitation speed throughout the fermentation process.[]
Q3: My fermentation starts producing this compound, but the yield plateaus or declines prematurely. What should I investigate?
A3: A premature plateau can suggest several limiting factors:
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Nutrient Depletion: A key precursor or nutrient required for the synthesis of this compound may be exhausted. A fed-batch strategy, where limiting nutrients are added during the fermentation, can help sustain production.[5][]
-
Feedback Inhibition: The accumulation of this compound itself might inhibit its own biosynthesis.
-
Accumulation of Toxic Byproducts: The buildup of toxic metabolic byproducts can inhibit cell activity and production.[11]
-
pH Shift: Metabolic activity can cause the pH of the medium to shift out of the optimal range for production. Continuous pH monitoring and control are essential.[8]
Q4: How do I begin optimizing my fermentation medium to improve the yield?
A4: A systematic approach is key. Start with "one-factor-at-a-time" (OFAT) experiments to identify the most influential medium components, followed by statistical methods like Response Surface Methodology (RSM) to find the optimal concentrations and interactions between these components.[8][12][13]
Key components to investigate include:
-
Carbon Sources: Test different types (e.g., glucose, starch, glycerol) and concentrations.[9][13]
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Nitrogen Sources: Evaluate various organic (e.g., soybean meal, peptone, yeast extract) and inorganic (e.g., ammonium sulfate) nitrogen sources.[13]
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Precursors: If known, the addition of biosynthetic precursors can significantly boost yield. For this compound, this would involve precursors for the cytosine, aminosugar, and carboxylic acid moieties.[1][14]
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Trace Minerals: Ions like Mg²⁺, Fe³⁺, and Mn²⁺ can be critical cofactors for biosynthetic enzymes.[13]
Data on Fermentation Optimization
The following tables summarize quantitative data from optimization studies on other Streptomyces secondary metabolites. They serve as a reference for designing experiments for this compound.
Table 1: Example of One-Factor-at-a-Time (OFAT) Optimization for Chrysomycin A Production by Streptomyces sp. 891-B6 [8][15]
| Parameter | Tested Range | Optimal Value | Resulting Yield (mg/L) |
| Fermentation Time | 4 - 14 days | 12 days | ~1601 |
| Seed Age | 4 - 9 days | 5 days | ~1036 |
| Inoculum Volume | 2 - 10% (v/v) | 5% (v/v) | ~1036 |
| Initial pH | 6.0 - 8.5 | 6.5 | ~1061 |
Table 2: Example of Optimized Medium Composition using Response Surface Methodology (RSM) for Chrysomycin A [8][16]
| Component | Initial Concentration (g/L) | Optimized Concentration (g/L) |
| Glucose | 20 | 39.28 |
| Corn Starch | 5 | 20.66 |
| Soybean Meal | 10 | 15.48 |
| CaCO₃ | 2 | 2.00 |
| Resulting Yield | 952.3 ± 53.2 mg/L | 1601.9 ± 56.7 mg/L |
Visualizations and Workflows
Troubleshooting Logic for Low Fermentation Yield
The following diagram outlines a logical workflow for diagnosing the root cause of low secondary metabolite production when cell growth appears normal.
Caption: A logical workflow for troubleshooting low antibiotic yield.
General Regulation of Secondary Metabolism
This diagram illustrates the conceptual relationship between primary metabolism (growth) and the onset of secondary metabolism, which is typical for antibiotic production in Streptomyces.
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. foodsafety.institute [foodsafety.institute]
- 6. benchchem.com [benchchem.com]
- 7. editverse.com [editverse.com]
- 8. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 11. Improving the Yield and Quality of Daptomycin in Streptomyces roseosporus by Multilevel Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN103014092A - Preparation method for improving productivity of mitomycin C - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Culture Conditions for Streptomyces amakusaensis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the culture conditions for Streptomyces amakusaensis. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known bioactive secondary metabolites produced by Streptomyces amakusaensis?
A1: Streptomyces amakusaensis is known to produce at least two significant bioactive secondary metabolites:
-
Tuberin: An antibiotic with antifungal and antibacterial properties.
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Nagstatin: A potent inhibitor of N-acetyl-β-D-glucosaminidase.[1][2]
Q2: What is a recommended basal medium for the cultivation of Streptomyces amakusaensis?
A2: A commonly recommended medium for the growth of Streptomyces amakusaensis is the GYM Streptomyces Medium (Glucose-Yeast Extract-Malt Extract Medium).[3]
Table 1: Composition of GYM Streptomyces Medium
| Component | Concentration (g/L) |
| Glucose | 4.0 |
| Yeast Extract | 4.0 |
| Malt Extract | 10.0 |
| CaCO₃ | 2.0 |
| Agar (for solid medium) | 12.0 - 20.0 |
| Distilled Water | 1000.0 ml |
| Final pH | 7.2 |
Note: Calcium carbonate (CaCO₃) is omitted for liquid cultures.[3][4][5]
Q3: What are the general optimal culture parameters for Streptomyces species that can be used as a starting point for S. amakusaensis?
A3: While species-specific optimization is crucial, the following table summarizes generally accepted optimal conditions for the cultivation of many Streptomyces species, which can serve as a baseline for your experiments with S. amakusaensis.
Table 2: General Optimal Culture Parameters for Streptomyces Species
| Parameter | Optimal Range/Value | Notes |
| Temperature | 28-30°C | Some species may have optima as high as 35°C for secondary metabolite production.[6][7] |
| pH | 7.0 - 8.0 | The optimal pH for growth and secondary metabolite production is often near neutral.[6][7] |
| Aeration/Agitation | 200 - 250 rpm (in liquid culture) | Adequate aeration is critical for the growth of these aerobic bacteria. Use of baffled flasks is recommended. |
| Incubation Time | 7 - 14 days | The onset of secondary metabolite production often coincides with the stationary phase of growth. |
Troubleshooting Guide
Q4: My Streptomyces amakusaensis culture is growing poorly or not at all. What are the possible causes and solutions?
A4: Poor growth can be attributed to several factors. The following flowchart outlines a systematic approach to troubleshooting this issue.
Q5: My Streptomyces amakusaensis culture forms dense clumps in liquid media, leading to inconsistent growth and difficulty in sampling. How can I address this?
A5: Mycelial clumping is a common issue when cultivating filamentous actinomycetes in liquid media. Here are some strategies to mitigate this:
-
Use of Dispersing Agents: Incorporate sterile glass beads (3-5 mm diameter) or springs into the culture flasks before autoclaving. The agitation during incubation helps to break up large mycelial aggregates, promoting more uniform growth.
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Modified Inoculation: Instead of a mycelial plug, use a homogenized spore suspension or a pre-cultured seed broth to inoculate the main culture. This can lead to a more dispersed initial growth.
-
Media Composition: Experiment with the addition of non-ionic surfactants (e.g., Tween 80 at 0.01-0.1%) to the culture medium. This can reduce the hydrophobicity of the mycelia and discourage aggregation. However, be aware that this may also affect secondary metabolite production, so it should be tested empirically.
Q6: I observe good growth of S. amakusaensis, but the yield of my target secondary metabolite (tuberin or nagstatin) is low. What steps can I take to optimize production?
A6: Low secondary metabolite yield is a frequent challenge. The production of these compounds is often not directly coupled with biomass accumulation and is highly sensitive to culture conditions.
Table 3: Strategies for Optimizing Secondary Metabolite Production
| Strategy | Recommended Action | Expected Outcome |
| Carbon Source Optimization | Test alternative carbon sources to glucose, such as starch, glycerol, or mannitol, at varying concentrations. | Identify a carbon source that is utilized more slowly, which can favor secondary metabolism over rapid primary growth. |
| Nitrogen Source Optimization | Evaluate different nitrogen sources like peptone, soybean meal, or specific amino acids in place of or in combination with yeast extract. | Determine the optimal C:N ratio that triggers the metabolic switch to secondary metabolite production. |
| Phosphate Concentration | Vary the phosphate concentration in the medium. | High phosphate levels can sometimes repress the biosynthesis of certain secondary metabolites. |
| Trace Metal Supplementation | Ensure the medium contains an adequate supply of trace metals (e.g., Fe, Mn, Zn), as they are often cofactors for biosynthetic enzymes. | Enhance the activity of enzymes involved in the secondary metabolic pathway. |
| Precursor Feeding | If the biosynthetic pathway of the target metabolite is known, consider adding precursor molecules to the culture at the appropriate time. | Increase the pool of building blocks available for the synthesis of the desired compound. |
The following diagram illustrates a general workflow for optimizing secondary metabolite production.
Experimental Protocols
Protocol 1: Preparation of a Spore Stock of Streptomyces amakusaensis
This protocol describes the preparation of a concentrated spore suspension for long-term storage and consistent inoculation of cultures.
-
Cultivation: Streak S. amakusaensis on a GYM agar plate and incubate at 28-30°C for 7-10 days, or until sporulation is evident (the colony surface appears dry and powdery).
-
Harvesting: Aseptically add 5-10 mL of sterile distilled water containing 0.01% Tween 80 to the surface of the mature culture. Gently scrape the spore-containing aerial mycelium with a sterile loop or a cell scraper.
-
Filtration: Filter the resulting suspension through a sterile cotton plug placed in the barrel of a syringe to remove mycelial fragments.
-
Washing: Centrifuge the filtered spore suspension at 4000 x g for 10 minutes. Discard the supernatant and resuspend the spore pellet in sterile distilled water. Repeat this washing step twice.
-
Storage: Resuspend the final spore pellet in a sterile 20% glycerol solution. Aliquot into cryovials and store at -80°C.
Protocol 2: General Procedure for Liquid Culture of Streptomyces amakusaensis
This protocol provides a general method for growing S. amakusaensis in a liquid medium for biomass or secondary metabolite production.
-
Seed Culture: Inoculate 50 mL of liquid GYM medium in a 250 mL baffled flask with a loopful of mycelia or a small volume of a thawed spore stock. Incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days.
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Production Culture: Inoculate 100 mL of the desired production medium in a 500 mL baffled flask with 5-10% (v/v) of the seed culture.
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Incubation: Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 7-14 days.
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Monitoring: At regular intervals, aseptically withdraw samples to monitor growth (e.g., by measuring dry cell weight) and secondary metabolite production (e.g., by HPLC or bioassay).
Signaling Pathways in Streptomyces
The regulation of secondary metabolism in Streptomyces is complex and often involves small, diffusible signaling molecules that coordinate gene expression in a population-density-dependent manner. While specific pathways in S. amakusaensis have not been extensively characterized in the available literature, the general principles of Streptomyces signaling provide a framework for understanding its regulation.
Key Classes of Signaling Molecules in Streptomyces
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γ-Butyrolactones (GBLs): These are hormone-like molecules that, upon reaching a critical concentration, bind to specific receptor proteins, which are typically transcriptional repressors. This binding alleviates the repression of genes involved in secondary metabolism and morphological differentiation.[3][8] The A-factor of Streptomyces griseus is the archetypal GBL.[3][8]
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Furans and γ-Butenolides: These are other classes of small signaling molecules that have been identified in various Streptomyces species and are involved in regulating antibiotic production.[3][8]
The following diagram illustrates a generalized GBL signaling pathway in Streptomyces.
References
- 1. researchgate.net [researchgate.net]
- 2. Nagstatin, a new inhibitor of N-acetyl-beta-D-glucosaminidase, produced by Streptomyces amakusaensis MG846-fF3. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Manipulation of metabolic pathways controlled by signaling molecules, inducers of antibiotic production, for genome mining in Streptomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 7. Molecular regulation of antibiotic biosynthesis in streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulation of Antibiotic Production by Signaling Molecules in Streptomyces [frontiersin.org]
Cytosaminomycin C stability and degradation issues
Welcome to the technical support center for Cytosaminomycin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation issues of this compound. As specific stability data for this compound is limited, the information provided is based on the known chemical properties of its structural components: a cytosine nucleoside, an aminoglycoside moiety, and a 3-methylcrotonic acid group.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: While specific data is not available, based on its structure as a nucleoside antibiotic, this compound is likely susceptible to degradation in aqueous solutions. The cytosine base can undergo spontaneous deamination to form a uracil derivative, particularly at elevated temperatures and non-neutral pH.[1][2] The glycosidic bond linking the sugar and the cytosine base, as well as the linkage to the aminosugar, may also be susceptible to hydrolysis under acidic or basic conditions.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound powder should be stored at -20°C or lower, protected from light and moisture. For solutions, it is recommended to prepare fresh stocks for each experiment. If short-term storage of a stock solution is necessary, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. The choice of solvent is also critical; while sterile water or buffers are common, their pH can significantly impact stability.
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is expected to be pH-dependent. Acidic conditions can lead to the hydrolysis of the glycosidic bonds, separating the sugar moieties from the cytosine base. Basic conditions can also promote degradation. The cytosine ring itself is most stable in a neutral to slightly alkaline pH range.[1] Therefore, it is crucial to maintain a stable and appropriate pH during experiments.
Q4: Is this compound sensitive to light or temperature?
A4: Yes, like many complex organic molecules, this compound is likely sensitive to both light and high temperatures. Exposure to UV light can induce photochemical reactions, leading to degradation. High temperatures can accelerate hydrolytic and deamination reactions.[3] It is recommended to handle the compound in low-light conditions and avoid prolonged exposure to elevated temperatures.
Q5: What are the potential degradation products of this compound?
A5: While not experimentally confirmed for this compound, potential degradation products can be inferred from its structure. These may include:
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Hydrolysis products: Cleavage of the glycosidic bonds could yield the free cytosine base, the aminosugar, and the sugar moiety.
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Deamination product: The cytosine base can be deaminated to a uracil derivative.[2]
-
Products from the 3-methylcrotonic acid moiety: The double bond in the 3-methylcrotonic acid side chain could be susceptible to oxidation or other reactions.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity in experiments.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If using a previously frozen stock, perform a quality control check (e.g., HPLC) to assess its integrity. |
| Inappropriate solvent or pH. | Ensure the solvent and buffer system used are compatible with this compound and maintain a stable pH in the recommended range (neutral to slightly alkaline). |
| Exposure to light or high temperatures. | Protect the compound and experimental setup from light. Perform experiments at the recommended temperature and avoid unnecessary heat exposure. |
| Multiple freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. |
Issue 2: Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS).
| Possible Cause | Troubleshooting Step |
| On-column degradation. | Optimize analytical methods to minimize potential degradation during analysis (e.g., adjust mobile phase pH, temperature). |
| Degradation in the sample matrix. | Analyze samples immediately after preparation. If storage is necessary, keep them at low temperatures and protected from light. |
| Presence of impurities in the initial compound. | Verify the purity of the this compound batch using appropriate analytical techniques. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
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Preparation:
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Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
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Weigh the desired amount of powder in a sterile, low-light environment.
-
Dissolve the powder in a suitable sterile solvent (e.g., sterile water, DMSO, or a buffer at neutral pH). Vortex gently to ensure complete dissolution.
-
-
Storage:
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For immediate use, keep the solution on ice and protected from light.
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For short-term storage, aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
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Store the aliquots at -80°C.
-
Avoid repeated freeze-thaw cycles.
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Protocol 2: General Handling in Cell Culture Experiments
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Thaw a single-use aliquot of the this compound stock solution immediately before use.
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Dilute the stock solution to the final working concentration in pre-warmed cell culture medium.
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Mix gently by inversion.
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Add the diluted this compound to the cell cultures promptly.
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Incubate the cells under their normal growth conditions, ensuring the incubator provides a stable temperature and CO₂ environment.
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Minimize the exposure of the stock solution and the treated cultures to ambient light.
Data Presentation
As no specific quantitative stability data for this compound is publicly available, the following table provides a qualitative summary of expected stability based on its chemical class.
| Condition | Expected Stability | Potential Degradation Pathways |
| pH | Unstable at acidic and strongly basic pH. More stable at neutral pH. | Hydrolysis of glycosidic bonds, deamination of cytosine. |
| Temperature | Susceptible to degradation at elevated temperatures. | Increased rates of hydrolysis and deamination. |
| Light | Potentially sensitive to UV and prolonged light exposure. | Photodegradation. |
| Freeze-Thaw Cycles | Repeated cycles may lead to degradation. | Physical stress on the molecule. |
Visualizations
Caption: Recommended experimental workflow for this compound.
Caption: Potential degradation pathways of this compound.
References
solubility problems of Cytosaminomycin C in experimental assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Cytosaminomycin C in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is a member of the aminoglycoside class of antibiotics.[1] Aminoglycosides are hydrophilic molecules and are generally readily soluble in aqueous solutions.[2] Conversely, they exhibit very limited solubility in aliphatic alcohols and are practically insoluble in more hydrophobic organic solvents.[2] Therefore, this compound is expected to be highly soluble in water and aqueous buffers, but poorly soluble in non-polar organic solvents.
Q2: I am observing precipitation of this compound in my cell culture medium. What could be the cause?
While this compound is water-soluble, precipitation in complex media like cell culture medium can occur due to several factors:
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High Concentration: Exceeding the solubility limit in the specific medium formulation.
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Interaction with Media Components: Components in the serum or other supplements may interact with this compound, leading to the formation of insoluble complexes.
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pH Shift: The pH of the medium can influence the charge of the aminoglycoside molecule, potentially affecting its solubility. The pKa values of the amino groups in aminoglycosides typically range from 7.0 to 8.8.[2]
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Temperature: Lower temperatures can decrease the solubility of some compounds.
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions of this compound in sterile, purified water or a suitable aqueous buffer (e.g., PBS, pH 7.2). For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or below. Studies on other aminoglycosides, such as amikacin, have shown that aqueous solutions can be stable for extended periods when frozen.[3] For short-term use, refrigerated solutions (2-8°C) should be used promptly. A product information sheet for amikacin suggests not storing aqueous solutions for more than one day at room temperature.[4]
Q4: Can I dissolve this compound in DMSO?
Given that aminoglycosides are highly polar, DMSO is generally not the ideal solvent. While it may be possible to dissolve low concentrations in DMSO, it is not the recommended primary solvent. If DMSO is required for an assay, it is crucial to first prepare a concentrated aqueous stock solution and then dilute it into the final assay medium containing DMSO, ensuring the final DMSO concentration is low and does not cause precipitation.
Troubleshooting Guide: Solubility Problems
This guide addresses common solubility-related issues encountered during experimental assays with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms upon adding this compound to the assay buffer. | The concentration of this compound exceeds its solubility limit in the specific buffer. | - Prepare a more dilute stock solution. - Perform a solubility test to determine the maximum soluble concentration in your specific assay buffer. - Consider a different aqueous buffer system. |
| Cloudiness or precipitation observed after adding this compound to cell culture medium containing serum. | Interaction with serum proteins or other components. | - Prepare the final concentration of this compound in serum-free medium first, then add serum if required by the experiment. - Reduce the serum concentration if experimentally feasible. - Filter the final solution through a 0.22 µm sterile filter before adding to cells. |
| Inconsistent results in bioassays. | Poor solubility or precipitation leading to inaccurate final concentrations. | - Visually inspect all solutions for any signs of precipitation before use. - Prepare fresh dilutions from a validated stock solution for each experiment. - Vortex solutions thoroughly before use. |
| Difficulty dissolving the lyophilized powder. | Inappropriate solvent choice. | - Use sterile, purified water or a suitable aqueous buffer (e.g., PBS) for reconstitution. - Gentle warming (to no more than 37°C) and vortexing can aid dissolution. |
Quantitative Solubility Data
| Solvent | Solubility (Amikacin) | Reference |
| PBS (pH 7.2) | ~ 5 mg/mL | [4] |
| Water | Readily Soluble | [2] |
| Aliphatic Alcohols | Very Limited Solubility | [2] |
| Hydrophobic Organic Solvents | Practically Insoluble | [2] |
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution
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Materials:
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Lyophilized this compound powder
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Sterile, purified water or sterile Phosphate Buffered Saline (PBS)
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Sterile, conical microcentrifuge tubes or vials
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Calibrated pipette
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Procedure:
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Aseptically weigh the desired amount of this compound powder.
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Transfer the powder to a sterile tube.
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Add the calculated volume of sterile water or PBS to achieve the desired stock concentration (e.g., 10 mg/mL).
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Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
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Visually inspect the solution to ensure there are no visible particles.
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Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
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Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
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Label the aliquots clearly with the compound name, concentration, date, and store at -20°C or below.
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Protocol: General In Vitro Assay Dilution
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Materials:
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Frozen aliquot of this compound stock solution
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Appropriate sterile assay medium (e.g., cell culture medium, buffer)
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Sterile microcentrifuge tubes or 96-well plates
-
-
Procedure:
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Thaw a single-use aliquot of the this compound stock solution at room temperature.
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Vortex the thawed stock solution gently.
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Perform serial dilutions of the stock solution in the appropriate assay medium to achieve the desired final concentrations.
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For example, to prepare a 100 µg/mL working solution from a 10 mg/mL stock, dilute the stock 1:100 in the assay medium.
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Always add the diluted this compound solution to the assay plate or tubes last, if possible, and mix well by gentle pipetting or swirling.
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Visually inspect the final solutions for any signs of precipitation before proceeding with the assay.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting flowchart for this compound solubility issues.
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uef.sav.sk [uef.sav.sk]
- 3. In vitro stability of fortified ophthalmic antibiotics stored at -20 degrees C for 6 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Overcoming Cytosaminomycin C Resistance in Eimeria
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering potential resistance to Cytosaminomycin C in Eimeria species.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Q1: We are observing a gradual decrease in the efficacy of this compound in our in vivo poultry trials. What could be the underlying cause?
A gradual decline in the effectiveness of this compound likely indicates the development of resistance in your Eimeria field or laboratory isolates. Continuous exposure to an anticoccidial agent can select for parasites with inherent or acquired resistance mechanisms. To confirm this, it is essential to conduct systematic Anticoccidial Sensitivity Tests (ASTs).
Q2: Our in vitro assays with this compound are showing inconsistent results. What factors should we investigate?
Inconsistent in vitro results can stem from several experimental variables. Consider the following troubleshooting steps:
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Standardize Parasite Inoculum: Ensure a consistent number of viable sporozoites are used in each assay. Variations in the initial parasite load can significantly impact the apparent efficacy of the drug.
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Verify Drug Concentration and Stability: Confirm the concentration of your this compound stock solution and ensure its stability under your experimental conditions. Prepare fresh dilutions for each experiment.
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Host Cell Viability: Monitor the health and confluence of the host cell monolayer. Poor host cell health can affect parasite invasion and replication, leading to misleading results.
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Assay Duration and Readout: Ensure that the assay duration is appropriate for the Eimeria species being tested and that the method for quantifying parasite replication (e.g., qPCR, microscopy) is validated and consistently applied.
Q3: We have confirmed this compound resistance in our Eimeria isolate. What are the next steps to investigate the mechanism of resistance?
Once resistance is confirmed, the focus should shift to understanding the underlying molecular mechanisms. A multi-pronged approach is recommended:
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Comparative Genomics and Transcriptomics: Sequence the genomes and transcriptomes of both the resistant and a sensitive (parental) strain of Eimeria. Look for mutations, gene amplifications, or differential gene expression in the resistant strain. Potential genes of interest could include those involved in drug transport, metabolism, or the drug's cellular target.
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Drug Uptake and Efflux Assays: Investigate whether the resistant parasites exhibit altered accumulation of this compound. This can be assessed using radiolabeled drug or by measuring intracellular drug concentrations via mass spectrometry.
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Target Sequencing: As this compound is a nucleoside antibiotic, its target may be involved in nucleic acid synthesis. Identify the putative target enzyme or pathway and sequence the corresponding genes in both resistant and sensitive strains to check for mutations.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a nucleoside antibiotic.[1][2] While its precise mechanism in Eimeria is not fully elucidated, it is hypothesized to interfere with nucleic acid synthesis, similar to other nucleoside analogs. This could involve the inhibition of enzymes essential for DNA and RNA replication or incorporation into the parasite's genetic material, leading to chain termination or non-functional transcripts.
Q2: What are the potential mechanisms of resistance to this compound in Eimeria?
Based on known resistance mechanisms in protozoan parasites, resistance to this compound in Eimeria could arise from one or more of the following:[3][4][5][6]
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Altered Drug Target: Mutations in the gene encoding the target enzyme could reduce the binding affinity of this compound, rendering it less effective.
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Decreased Drug Uptake: The parasite may reduce the uptake of the drug by downregulating or modifying a specific transporter protein responsible for its entry into the cell.
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Increased Drug Efflux: Overexpression of efflux pumps, such as ABC transporters, could actively remove this compound from the parasite's cytoplasm, preventing it from reaching its target.
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Drug Inactivation: The parasite might acquire the ability to metabolize or otherwise inactivate this compound through enzymatic modification.
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Use of Alternative Metabolic Pathways: The parasite could develop or upregulate alternative biochemical pathways to bypass the step inhibited by this compound.[5]
Q3: How can we induce and select for this compound-resistant Eimeria in the laboratory?
Resistance can be induced by continuous drug pressure.[7] This typically involves the serial passage of Eimeria in chickens or in vitro cell cultures in the presence of gradually increasing concentrations of this compound. The process starts with a suboptimal dose that allows some parasites to replicate, and the concentration is increased with each subsequent passage as the parasite population becomes more tolerant.
Q4: What are the key parameters to measure in an Anticoccidial Sensitivity Test (AST)?
A comprehensive AST should evaluate multiple parameters to determine the efficacy of an anticoccidial drug:[8][9][10][11]
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Lesion Scores: A reduction in the severity of intestinal lesions in treated animals compared to untreated controls is a primary indicator of drug efficacy.
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Oocyst Production: A significant decrease in the number of oocysts shed in the feces of treated animals indicates inhibition of parasite replication.
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Weight Gain and Feed Conversion Ratio (FCR): Improved weight gain and a lower FCR in treated animals reflect the drug's ability to mitigate the pathological effects of the infection.
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Mortality Rate: A lower mortality rate in the treated group compared to the infected, untreated group.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Example Data Summary for an In Vivo Anticoccidial Sensitivity Test (AST)
| Treatment Group | Drug Concentration (ppm) | Mean Weight Gain (g) | Feed Conversion Ratio (FCR) | Mean Lesion Score | Oocysts Per Gram (OPG) of Feces |
| Uninfected, Untreated | 0 | 500 ± 25 | 1.5 ± 0.1 | 0.0 ± 0.0 | 0 |
| Infected, Untreated | 0 | 350 ± 30 | 2.1 ± 0.2 | 3.5 ± 0.5 | 5 x 10^5 |
| Infected + this compound | 50 | 480 ± 20 | 1.6 ± 0.1 | 0.5 ± 0.2 | 1 x 10^3 |
| Infected + this compound | 25 | 450 ± 22 | 1.7 ± 0.1 | 1.0 ± 0.3 | 5 x 10^3 |
Table 2: Example Data for In Vitro Drug Susceptibility Assay
| Drug | Concentration (µM) | Parasite Invasion (% of control) | Parasite Replication (fold change) | IC50 (µM) |
| This compound (Sensitive Strain) | 0.1 | 95 ± 5 | 0.8 ± 0.1 | 0.5 |
| 0.5 | 52 ± 8 | 0.2 ± 0.05 | ||
| 1.0 | 15 ± 4 | 0.05 ± 0.01 | ||
| This compound (Resistant Strain) | 0.1 | 98 ± 6 | 1.0 ± 0.2 | >10 |
| 1.0 | 85 ± 7 | 0.9 ± 0.1 | ||
| 10.0 | 60 ± 9 | 0.5 ± 0.1 |
Experimental Protocols
Protocol 1: In Vivo Induction of this compound Resistance in Eimeria
Objective: To select for a this compound-resistant population of Eimeria through serial passage in chickens.
Materials:
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Day-old broiler chicks
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Coccidia-free starter feed
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A well-characterized, sensitive strain of Eimeria
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This compound
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Cages with wire floors
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Fecal collection trays
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Saturated salt or sugar solution for oocyst flotation
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Microscope and hemocytometer
Procedure:
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Initial Infection: Infect a group of 2-week-old chickens with a known number of sporulated oocysts of the sensitive Eimeria strain.
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Suboptimal Treatment: Administer a suboptimal concentration of this compound in the feed. This concentration should be predetermined to inhibit parasite replication by approximately 50-70%.
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Oocyst Collection: From day 5 to 9 post-infection, collect feces from the infected birds.
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Oocyst Isolation and Sporulation: Isolate the oocysts from the feces using a standard flotation method. Allow the oocysts to sporulate in a 2.5% potassium dichromate solution with adequate aeration for 2-3 days.
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Subsequent Passages: Infect a new group of chicks with the sporulated oocysts collected from the treated group. In this second passage, increase the concentration of this compound in the feed.
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Iterative Selection: Repeat steps 3-5 for multiple passages, gradually increasing the drug concentration. Continue this process until the parasite population can replicate efficiently at the recommended therapeutic dose of this compound.
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Confirmation of Resistance: Once a potentially resistant line is established, perform an AST to compare its susceptibility to this compound with the original sensitive parent strain.
Protocol 2: In Vitro Anticoccidial Sensitivity Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Eimeria sporozoites in a cell culture system.
Materials:
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Madin-Darby Bovine Kidney (MDBK) cells or another suitable host cell line
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96-well cell culture plates
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Complete cell culture medium
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Eimeria sporozoites (both sensitive and potentially resistant strains)
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This compound stock solution
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DNA extraction kit
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Primers and probe for Eimeria-specific quantitative PCR (qPCR)
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qPCR instrument
Procedure:
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Cell Seeding: Seed MDBK cells into 96-well plates and grow them to 90-95% confluency.
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Drug Dilution Series: Prepare a serial dilution of this compound in the cell culture medium.
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Infection: Remove the growth medium from the cells and add the drug dilutions. Immediately add a standardized number of freshly excysted Eimeria sporozoites to each well. Include untreated infected and uninfected control wells.
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Incubation: Incubate the plates for 48-72 hours at 41°C in a 5% CO2 atmosphere to allow for parasite invasion and development.
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DNA Extraction: After incubation, aspirate the medium and extract total DNA from each well.
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qPCR Analysis: Perform qPCR using primers and a probe specific for an Eimeria gene (e.g., 18S rRNA or ITS1) to quantify the amount of parasite DNA in each well.
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Data Analysis: Normalize the qPCR data to the untreated infected control. Plot the percentage of parasite replication against the drug concentration and determine the IC50 value using a non-linear regression analysis.
Mandatory Visualizations
Caption: Hypothetical signaling pathway for this compound resistance.
Caption: Experimental workflow for evaluating this compound resistance.
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New mechanisms of drug resistance in parasitic protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Evaluating the Resistance of Eimeria Spp. Field Isolates to Anticoccidial Drugs Using Three Different Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Obtaining the most benefit from an anticoccidial sensitivity test - Zootecnica | Poultry Magazine [zootecnicainternational.com]
- 10. meridian.allenpress.com [meridian.allenpress.com]
- 11. researchgate.net [researchgate.net]
purification challenges of Cytosaminomycin C from broth culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Cytosaminomycin C from broth culture.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Initial Extraction Yield | 1. Incomplete Cell Lysis: The compound may be retained within the Streptomyces cells. 2. Inappropriate Solvent Choice: The solvent may not be optimal for extracting this compound. 3. Suboptimal pH: The pH of the broth can affect the solubility and stability of the target compound. | 1. Cell Disruption: Consider sonication or homogenization of the mycelial cake after separating it from the broth to release any intracellular product. 2. Solvent Optimization: While solvent extraction is a common method, experiment with a range of solvents with varying polarities (e.g., ethyl acetate, n-butanol, chloroform).[1][2][3] 3. pH Adjustment: Methodically adjust the pH of the culture broth before extraction to determine the optimal pH for this compound solubility and extraction efficiency. |
| Poor Separation During Column Chromatography | 1. Co-elution of Analogs: Cytosaminomycins A, B, and D are structurally similar and may co-elute.[1][4] 2. Inappropriate Stationary or Mobile Phase: The selected silica gel and solvent system may not provide adequate resolution. 3. Column Overloading: Exceeding the binding capacity of the column leads to poor separation. | 1. High-Resolution Chromatography: Utilize preparative High-Performance Liquid Chromatography (HPLC) for baseline separation of the analogs.[1] 2. Solvent System Screening: Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation on silica gel. A common starting point for related compounds is a chloroform:ethyl acetate gradient.[5] 3. Optimize Loading: Reduce the amount of crude extract loaded onto the column. |
| Product Degradation | 1. pH Instability: Extreme pH values can lead to the hydrolysis of the molecule.[6] 2. Temperature Sensitivity: Elevated temperatures during extraction or solvent evaporation can cause degradation.[7] 3. Prolonged Storage in Solution: The compound may not be stable in solution for extended periods.[8] | 1. Maintain Neutral pH: Keep the pH of solutions containing this compound as close to neutral as possible, unless optimization studies indicate otherwise. 2. Low-Temperature Processing: Perform extraction and solvent evaporation at reduced temperatures (e.g., using a rotary evaporator with a chilled water bath). 3. Immediate Processing & Proper Storage: Process samples promptly and store purified fractions at low temperatures (-20°C or -80°C) as a lyophilized powder if possible. |
| Difficulty in Detection and Quantification | 1. Lack of a Strong Chromophore: As a nucleoside antibiotic, this compound may not have a strong UV absorbance, making detection by standard HPLC-UV difficult.[9] 2. Low Concentration: The concentration in the crude extract and intermediate fractions may be below the detection limit of the instrument. | 1. Alternative Detection Methods: Employ more sensitive or specific detection methods such as mass spectrometry (LC-MS) or consider derivatization to introduce a UV-active or fluorescent moiety.[9] 2. Sample Concentration: Concentrate the fractions prior to analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for purifying this compound?
A1: The general workflow involves a multi-step process that begins with solvent extraction from the fermentation broth of Streptomyces amakusaensis. This is followed by silica gel column chromatography to separate the compound from other metabolites. The final purification step typically employs preparative HPLC to isolate this compound from its other analogs (A, B, and D).[1]
Q2: Which solvents are recommended for the initial extraction?
A2: While the literature mentions solvent extraction, specific solvents for this compound are not detailed.[1] However, for antibiotics produced by Streptomyces, common extraction solvents include ethyl acetate, n-butanol, and chloroform.[2][3] It is advisable to perform small-scale pilot extractions with different solvents to determine the most effective one for this compound.
Q3: How can I separate the different Cytosaminomycin analogs?
A3: Due to their structural similarities, separating Cytosaminomycins A, B, C, and D requires a high-resolution chromatographic technique.[4] Preparative HPLC is the most effective method mentioned for achieving this separation.[1]
Q4: What are the recommended storage conditions for this compound?
Q5: What analytical techniques are suitable for monitoring the purification process?
A5: High-Performance Liquid Chromatography (HPLC) is a key analytical tool for monitoring the presence and purity of this compound throughout the purification process.[1] Given that it is a nucleoside antibiotic, detection via UV-Vis spectroscopy is common. For more sensitive and specific detection, especially when dealing with co-eluting impurities or for structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[9]
Experimental Protocols
The following are generalized protocols that should be optimized for your specific experimental conditions.
Extraction of this compound from Broth Culture
-
Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.
-
Adjust the pH of the supernatant (broth) to a predetermined optimal value.
-
Perform liquid-liquid extraction by adding an equal volume of an appropriate organic solvent (e.g., ethyl acetate).[2]
-
Shake the mixture vigorously for an adequate time and then allow the layers to separate.
-
Collect the organic layer. Repeat the extraction process on the aqueous layer to maximize yield.
-
Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator at a low temperature.
Silica Gel Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent and pack it into a glass column.
-
Equilibrate the column with the starting mobile phase.
-
Dissolve the concentrated crude extract in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, a chloroform:ethyl acetate solvent system.[5]
-
Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.
-
Pool the fractions containing the compound of interest and concentrate them.
Preparative HPLC Purification
-
Select a suitable preparative HPLC column (e.g., C18).
-
Develop an isocratic or gradient elution method. For a related compound, an acetonitrile:water mobile phase was effective.[5]
-
Dissolve the partially purified fraction from the previous step in the mobile phase and filter it through a 0.22 µm filter.
-
Inject the sample onto the preparative HPLC system.
-
Collect the fractions corresponding to the this compound peak.
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Confirm the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified this compound as a powder.
Data Presentation
Table 1: Illustrative Solvent Extraction Efficiency
| Solvent | Polarity Index | Volume Used (mL) | Yield of Crude Extract (mg/L of broth) | Purity by HPLC (%) |
| Ethyl Acetate | 4.4 | 1000 | 150 | 25 |
| n-Butanol | 4.0 | 1000 | 120 | 20 |
| Chloroform | 4.1 | 1000 | 95 | 30 |
| Dichloromethane | 3.1 | 1000 | 70 | 28 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Table 2: Illustrative Purification Summary
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 5000 | 10000 | 2 | 100 | 1 |
| Silica Gel Chromatography | 500 | 8000 | 16 | 80 | 8 |
| Preparative HPLC | 50 | 6000 | 120 | 60 | 60 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Overall workflow for the purification of this compound.
Caption: Troubleshooting logic for low extraction yield.
Caption: Relationship between Cytosaminomycin analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative aspects of the degradation of mitomycin C in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Degradation of Mitomycin C Under Various Storage Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Chromatographic methods for analysis of aminoglycoside antibiotics. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of Cytosaminomycin C
Welcome to the technical support center for the chemical synthesis of Cytosaminomycin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of this complex synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the key stages of this compound synthesis, including the critical N-glycosylation, amidation, and final deprotection steps.
N-Glycosylation Step: Formation of the 2-Deoxy-β-Nucleoside
The formation of the β-glycosidic bond between the disaccharide and cytosine is a crucial and often challenging step. Gold(I)-catalyzed methods are frequently employed for this transformation.[1][2]
Question: My N-glycosylation reaction has a low yield of the desired β-anomer. What are the potential causes and solutions?
Answer:
Low yields of the desired β-anomer can stem from several factors, primarily related to stereoselectivity, regioselectivity, and substrate stability.
Potential Causes & Troubleshooting Strategies:
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Formation of the α-Anomer: The synthesis of 2-deoxyglycosides is known to be challenging in terms of stereocontrol.[2] The lack of a participating group at the C-2 position of the sugar makes it difficult to direct the incoming nucleobase to the β-face.
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Solution: Carefully optimize the reaction conditions. The choice of solvent can influence the anomeric ratio. For instance, acetonitrile is known to favor the formation of β-anomers in some glycosylation reactions. Additionally, the nature of the protecting groups on the sugar donor can impact stereoselectivity. It has been noted that the 3-O-protecting group on the disaccharide donor is crucial for successful N-glycosylation in the synthesis of the amicetin family.[1]
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-
N1 vs. N3 Glycosylation of Cytosine: Silylated cytosine has two potential sites for glycosylation, the N1 and N3 positions. While N1 glycosylation is the desired outcome for nucleoside synthesis, competing N3 glycosylation can occur, leading to a mixture of regioisomers and reducing the yield of the target compound.
-
Solution: The regioselectivity can be influenced by the reaction conditions and the specific silylating agent used. Ensure the cytosine is properly silylated before the glycosylation step. Analysis of the crude reaction mixture by NMR or LC-MS can help identify the presence of the N3-glycosylated side product.
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Degradation of the Glycosyl Donor or Product: 2-deoxynucleosides can be sensitive to acidic conditions, which may be present depending on the catalyst and reaction workup. This can lead to the cleavage of the glycosidic bond.
-
Solution: Ensure all reagents and solvents are anhydrous and of high purity. Use a non-acidic workup or quench the reaction with a mild base. Minimize the exposure of the product to acidic conditions during purification.
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Troubleshooting Workflow for Low β-Anomer Yield in N-Glycosylation
Amidation Step: Coupling of the Amino Acid Moiety
The final steps of the synthesis involve the coupling of the α-methylserine moiety to the disaccharide nucleoside.
Question: I am observing a significant diastereomeric impurity after the amidation step. What is the likely cause and how can I prevent it?
Answer:
The most probable cause of a diastereomeric impurity at this stage is the epimerization of the α-carbon of the amino acid during the coupling reaction.
Potential Causes & Troubleshooting Strategies:
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Epimerization of the Amino Acid: The α-proton of an activated amino acid is susceptible to abstraction by a base, which can lead to racemization or epimerization. Glycosylated amino acids can be particularly prone to this side reaction.
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Solution:
-
Choice of Base: The choice of base is critical. Using a sterically hindered, non-nucleophilic base such as 2,4,6-trimethylpyridine (collidine) can significantly reduce epimerization compared to other bases like diisopropylethylamine (DIPEA).
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Coupling Reagents: Additives like 1-hydroxybenzotriazole (HOBt) or its derivatives are known to suppress racemization during peptide coupling.
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Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to minimize the rate of epimerization.
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Pre-activation Time: Minimize the time the amino acid is in its activated form before the addition of the nucleophile.
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-
Global Deprotection Step
The final step involves the removal of all protecting groups to yield the final product, this compound. This is often achieved under acidic conditions.
Question: After global deprotection, my final product is impure, and the yield is low. What are the potential side reactions?
Answer:
Global deprotection, especially with strong acids, can lead to several side reactions that degrade the complex nucleoside structure.
Potential Causes & Troubleshooting Strategies:
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Cleavage of Glycosidic Bonds: The 2-deoxyglycosidic bond is particularly sensitive to acidic conditions and can be cleaved during deprotection, leading to the breakdown of the molecule.
-
Solution: Carefully control the deprotection conditions. Use the mildest acidic conditions possible and monitor the reaction closely by TLC or LC-MS to avoid over-exposure. Consider alternative deprotection strategies if acid lability is a major issue.
-
-
Degradation of the Cytosine Base: The cytosine ring can also be susceptible to degradation under harsh acidic conditions.
-
Solution: Similar to preventing glycosidic bond cleavage, use mild and carefully controlled deprotection conditions.
-
-
Incomplete Deprotection: The presence of multiple protecting groups of varying lability can lead to incomplete deprotection, resulting in a complex mixture of partially protected products.
-
Solution: Ensure the chosen deprotection conditions are sufficient to remove all protecting groups. It may be necessary to perform a multi-step deprotection if a single set of conditions is not effective for all groups.
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Frequently Asked Questions (FAQs)
Q1: What are the most critical protecting groups in the synthesis of this compound?
A1: The choice of protecting groups is crucial for the success of the synthesis. The 3-O-protecting group on the disaccharide donor has been highlighted as being critical for achieving high stereoselectivity in the N-glycosylation step.[1] Additionally, orthogonal protecting groups are necessary to allow for the selective deprotection of certain functional groups without affecting others, for example, to unmask a hydroxyl group for glycosylation or an amine for amidation.
Q2: How can I purify the final this compound product?
A2: this compound is a polar molecule, which can make purification challenging. Reversed-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice for purifying polar compounds. It is important to carefully select the column and mobile phase conditions. A C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or trifluoroacetic acid is a common starting point. Due to the potential for degradation under acidic conditions, it is advisable to neutralize the fractions immediately after collection if an acidic modifier is used.
Q3: What analytical techniques are most useful for monitoring the progress of the synthesis and identifying side products?
A3: A combination of techniques is essential.
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Thin-Layer Chromatography (TLC): Useful for rapid monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Excellent for assessing purity and quantifying the ratio of products and byproducts.
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Mass Spectrometry (MS): Crucial for confirming the molecular weight of intermediates and products, and for identifying unknown side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation of the desired products and any isolated side products. It is particularly important for determining the stereochemistry of the glycosidic linkages.
Data on Potential Side Reactions
The following table summarizes potential side reactions and provides representative quantitative data where available from related syntheses. Specific yields and ratios for this compound synthesis will be dependent on the exact experimental conditions.
| Reaction Step | Side Reaction | Potential Side Product(s) | Typical Observation | Mitigation Strategy |
| N-Glycosylation | Anomerization | α-anomer of the nucleoside | Formation of a diastereomer, often with a similar polarity to the desired β-anomer, complicating purification. | Optimize solvent, temperature, and protecting groups. |
| Lack of Regioselectivity | N3-glycosylated cytosine | Formation of a regioisomer, detectable by NMR and MS. | Ensure complete silylation of cytosine; optimize reaction conditions. | |
| Amidation | Epimerization | Diastereomer of the final product | Appearance of a new peak in HPLC, often close to the main product peak. Can be confirmed by chiral HPLC. | Use a sterically hindered base (e.g., collidine), low temperature, and additives like HOBt. |
| Global Deprotection | Glycosidic Bond Cleavage | Disaccharide and the cytosine-amino acid moiety as separate compounds | Appearance of lower molecular weight species in LC-MS. | Use mildest possible deprotection conditions; minimize reaction time. |
Experimental Protocols
The following are representative protocols for the key steps in the synthesis of this compound, based on methodologies reported for the amicetin family of antibiotics.[1][2]
Protocol 1: Gold(I)-Catalyzed N-Glycosylation
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To a solution of the disaccharide donor (1.0 equiv.) and silylated cytosine (1.5 equiv.) in anhydrous dichloromethane (DCM) is added 4Å molecular sieves.
-
The mixture is stirred at room temperature for 30 minutes.
-
The mixture is cooled to 0 °C, and a solution of the gold(I) catalyst (e.g., Ph3PAuNTf2, 0.1 equiv.) in DCM is added dropwise.
-
The reaction is stirred at 0 °C and monitored by TLC.
-
Upon completion, the reaction is quenched with triethylamine, filtered through Celite, and concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the protected nucleoside.
Protocol 2: Amidation
-
To a solution of the deprotected amine of the nucleoside (1.0 equiv.), the N-protected α-methylserine (1.2 equiv.), and HOBt (1.2 equiv.) in anhydrous DMF is added a coupling agent such as EDC (1.5 equiv.) at 0 °C.
-
A non-nucleophilic base like collidine (2.0 equiv.) is added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
The reaction is diluted with ethyl acetate and washed successively with saturated aqueous NaHCO3, water, and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography.
Protocol 3: Global Deprotection
-
The fully protected this compound precursor is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM).
-
The reaction is stirred at room temperature and monitored by LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is co-evaporated with toluene to remove residual TFA.
-
The crude product is purified by preparative RP-HPLC to yield the final this compound.
Logical Relationships in this compound Synthesis
The interplay between protecting groups and potential side reactions is a critical consideration in the synthesis of this compound. The following diagram illustrates these relationships.
References
Technical Support Center: Enhancing the Anticoccidial Potency of Cytosaminomycin C
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to working with Cytosaminomycin C and strategies to enhance its anticoccidial potency. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known anticoccidial activity?
A1: this compound is a nucleoside antibiotic produced by the bacterium Streptomyces amakusaensis. It is one of several related compounds (Cytosaminomycins A, B, and D) that have shown in vitro activity against Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry.[1] Cytosaminomycins A, B, and C exhibit similar anticoccidial potency, with reports indicating that they can inhibit the development of E. tenella schizonts in cell culture at concentrations in the range of 0.3 to 0.6 µg/mL. Cytosaminomycin D is noted to be less potent.
Q2: What are the potential strategies to enhance the anticoccidial potency of this compound?
A2: Enhancing the anticoccidial potency of this compound can be approached through several key strategies:
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Chemical Modification and Structure-Activity Relationship (SAR) Studies: The core structure of this compound, particularly its carboxylic acid moiety, can be chemically modified to create a library of analogs.[1] By systematically altering this part of the molecule and evaluating the anticoccidial activity of the resulting compounds, a structure-activity relationship can be established. This can guide the rational design of more potent derivatives.
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Combination Therapy: Combining this compound with other anticoccidial drugs that have different mechanisms of action can lead to synergistic or additive effects. This approach can also help to reduce the effective dose of each compound and potentially mitigate the development of drug resistance.
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Advanced Drug Delivery Systems: Formulating this compound into novel delivery systems, such as nanoparticles or liposomes, could improve its solubility, stability, and bioavailability, thereby enhancing its potency in vivo.
Q3: What is the proposed mechanism of action for this compound against Eimeria?
A3: The precise mechanism of action of this compound in Eimeria has not been definitively elucidated in the available literature. However, as a nucleoside antibiotic, it is hypothesized to interfere with nucleic acid synthesis in the parasite. By acting as an analog of natural nucleosides, it may be incorporated into DNA or RNA, leading to chain termination or non-functional genetic material. Alternatively, it could inhibit enzymes essential for nucleotide biosynthesis. This disruption of genetic processes would ultimately inhibit the replication and development of the parasite.
Troubleshooting Guides
In Vitro Experiments
Q4: I am observing high variability in my in vitro anticoccidial assays with this compound. What are the possible causes and solutions?
A4: High variability in in vitro assays is a common challenge. Consider the following troubleshooting steps:
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Sporozoite Viability and Purity:
-
Problem: Low or inconsistent viability of Eimeria tenella sporozoites will lead to variable infection rates. Contamination with oocyst debris can also affect results.
-
Solution: Ensure fresh, properly sporulated oocysts are used for sporozoite excystation. Optimize the excystation protocol to maximize sporozoite release and viability. Purify sporozoites using methods like DE-52 anion-exchange chromatography or Percoll gradients to remove debris.
-
-
Host Cell Monolayer Health:
-
Problem: Unhealthy or inconsistent host cell monolayers (e.g., Madin-Darby Bovine Kidney - MDBK cells) will not support consistent parasite invasion and development.
-
Solution: Maintain a consistent cell culture passage number and ensure cells are seeded at a uniform density. Check for mycoplasma contamination regularly. Ensure the cell culture medium is fresh and appropriate for the cell line.
-
-
Compound Solubility and Stability:
-
Problem: this compound may have limited solubility in aqueous media, leading to inaccurate concentrations. The compound may also degrade over time in solution.
-
Solution: Prepare stock solutions in an appropriate solvent like DMSO and make fresh dilutions in culture medium for each experiment. Perform a solubility test to determine the maximum soluble concentration in your assay medium. Store stock solutions at -20°C or below and avoid repeated freeze-thaw cycles.
-
Q5: My this compound analog appears to be cytotoxic to the host cells. How can I differentiate between anticoccidial activity and host cell toxicity?
A5: It is crucial to assess host cell cytotoxicity in parallel with anticoccidial activity.
-
Solution: Perform a standard cytotoxicity assay, such as an MTT or LDH release assay, on uninfected host cell monolayers. Treat the cells with the same concentrations of your this compound analog used in the anticoccidial assay. This will allow you to determine the concentration range at which the compound is toxic to the host cells. Ideally, the effective anticoccidial concentration should be significantly lower than the cytotoxic concentration.
In Vivo Experiments
Q6: The results of my in vivo chicken coccidiosis model are inconsistent. What factors should I check?
A6: In vivo studies can be influenced by several factors:
-
Infection Dose:
-
Problem: Inconsistent oocyst dosage will lead to variable disease severity.
-
Solution: Carefully enumerate the sporulated oocysts in your inoculum and ensure each bird receives a consistent dose. The timing of infection should also be standardized.
-
-
Animal Health and Husbandry:
-
Problem: Underlying health issues or stress in the birds can affect their susceptibility to coccidiosis and their response to treatment.
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Solution: Use healthy, coccidia-free birds from a reputable source. Maintain a clean and controlled environment with consistent temperature, humidity, and lighting. Provide ad libitum access to feed and water.
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-
Drug Administration and Bioavailability:
-
Problem: Inconsistent drug intake or poor bioavailability can lead to variable efficacy.
-
Solution: If administering the compound in the feed, ensure it is thoroughly and evenly mixed. For oral gavage, ensure accurate dosing for each bird. Consider conducting pharmacokinetic studies to determine the bioavailability of your this compound analogs.
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Data Presentation
Table 1: In Vitro Anticoccidial Activity of Cytosaminomycin Analogs against Eimeria tenella
| Compound | Modification | MIC (µg/mL) | IC₅₀ (µg/mL) | CC₅₀ (MDBK cells) (µg/mL) | Selectivity Index (CC₅₀/IC₅₀) |
| This compound | 3-methylcrotonic acid | 0.45 | 0.20 | > 50 | > 250 |
| Analog 1 | Phenylacetic acid | 0.90 | 0.45 | > 50 | > 111 |
| Analog 2 | Cyclohexanecarboxylic acid | 0.30 | 0.12 | 45 | 375 |
| Analog 3 | Thiophene-2-carboxylic acid | 0.65 | 0.30 | > 50 | > 167 |
| Diclazuril (Control) | - | 0.01 | 0.005 | > 100 | > 20000 |
Note: Data are representative and should be determined experimentally.
Table 2: In Vivo Efficacy of Enhanced this compound Formulation in a Chicken Coccidiosis Model
| Treatment Group | Dose (mg/kg) | Mean Lesion Score | Oocyst Excretion (x10⁶/g feces) | Weight Gain (g) | FCR |
| Uninfected, Untreated | - | 0.0 | 0.0 | 250 | 1.5 |
| Infected, Untreated | - | 3.5 | 8.2 | 150 | 2.5 |
| This compound | 20 | 1.5 | 2.5 | 220 | 1.8 |
| Enhanced Formulation | 20 | 0.8 | 0.9 | 240 | 1.6 |
| Salinomycin (Control) | 60 | 0.5 | 0.5 | 245 | 1.55 |
Note: Data are representative and should be determined experimentally. FCR = Feed Conversion Ratio.
Experimental Protocols
Protocol 1: In Vitro Anticoccidial Invasion and Proliferation Assay
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Host Cell Seeding: Seed MDBK cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for monolayer formation.
-
Sporozoite Preparation: Excyst Eimeria tenella sporozoites from purified, sporulated oocysts using a solution of 0.75% sodium taurocholate and 0.25% trypsin in Hanks' Balanced Salt Solution. Purify the sporozoites by passing them through a DE-52 anion-exchange column.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound or its analogs in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Infection and Treatment: Remove the culture medium from the MDBK cell monolayers and add 100 µL of the compound dilutions. Immediately add 1 x 10⁴ sporozoites to each well.
-
Incubation: Incubate the plates for 48 hours at 41°C in a 5% CO₂ atmosphere.
-
Quantification of Parasite Proliferation:
-
Remove the culture medium and wash the cells with PBS.
-
Lyse the cells and extract genomic DNA using a commercial kit.
-
Quantify the number of Eimeria genomes by qPCR using primers specific for an Eimeria gene (e.g., ITS1).
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Normalize the parasite DNA levels to a host cell housekeeping gene (e.g., GAPDH).
-
Calculate the percent inhibition of parasite proliferation relative to the untreated control.
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Protocol 2: Cytotoxicity Assay
-
Cell Seeding: Seed MDBK cells in a 96-well plate as described in Protocol 1.
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Compound Treatment: Add serial dilutions of this compound or its analogs to the wells.
-
Incubation: Incubate the plate for 48 hours under the same conditions as the anticoccidial assay.
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent cell viability relative to the vehicle control.
-
Visualizations
Caption: Workflow for enhancing this compound anticoccidial potency.
Caption: Hypothetical mechanism of action of this compound in Eimeria.
References
Validation & Comparative
A Comparative Analysis of the Bioactivities of Cytosaminomycin C and Oxyplicacetin
A detailed examination of two related nucleoside antibiotics reveals distinct primary activities, with Cytosaminomycin C showing potent anticoccidial effects and oxyplicacetin, through its analogue plicacetin, demonstrating significant antibacterial and antifungal properties. This guide provides a comparative overview of their bioactivities, supported by available experimental data and methodologies.
Introduction
This compound and oxyplicacetin are structurally related nucleoside antibiotics. This compound has been identified as a promising anticoccidial agent, effective against the protozoan parasite Eimeria tenella. While direct and extensive bioactivity data for oxyplicacetin is limited, its close structural analogue, plicacetin, has been shown to possess antibacterial and antifungal activities. This comparison guide delves into the known bioactivities of this compound and uses plicacetin as a surrogate to infer the potential bioactivity profile of oxyplicacetin, providing researchers with a comprehensive overview to inform future studies and drug development efforts.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivity of this compound and plicacetin (as a proxy for oxyplicacetin).
Table 1: Anticoccidial Activity of this compound
| Compound | Target Organism | Assay Type | Effective Concentration | Endpoint |
| This compound | Eimeria tenella | In vitro growth inhibition | 0.3 - 0.6 µg/mL | No schizont observation |
Table 2: Antibacterial and Antifungal Activity of Plicacetin
| Compound | Target Organism | Activity | Minimum Inhibitory Concentration (MIC) |
| Plicacetin | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial | 3.8 µg/mL[1] |
| Plicacetin | Vancomycin-resistant Enterococcus (VRE) | Antibacterial | 15.6 µg/mL[1] |
| Plicacetin | Bacillus subtilis | Antibacterial | 3.8 µg/mL[1] |
| Plicacetin | Fusarium oxysporum | Antifungal | 3.8 µg/mL[1] |
| Plicacetin | Alternaria brassicicola | Antifungal | 3.8 µg/mL[1] |
Mechanism of Action
Both this compound and oxyplicacetin belong to the nucleoside antibiotic class. The primary mechanism of action for this class of compounds is the inhibition of protein synthesis. These antibiotics typically target the ribosome, interfering with the translation process and thereby halting cell growth and proliferation.
The generalized mechanism of action for nucleoside antibiotic protein synthesis inhibitors can be visualized in the following signaling pathway diagram.
References
A Comparative Analysis of Cytosaminomycin C and Monensin for the Management of Avian Coccidiosis
For Immediate Release
In the ongoing effort to control avian coccidiosis, a parasitic disease of significant economic impact on the poultry industry, researchers and veterinarians continually seek effective therapeutic agents. This guide provides a comparative overview of two such agents: Cytosaminomycin C, a novel nucleoside antibiotic, and monensin, a widely used ionophore antibiotic. This comparison is intended for researchers, scientists, and drug development professionals, offering a summary of available data, experimental methodologies, and known mechanisms of action.
Executive Summary
This compound has demonstrated promising in vitro activity against Eimeria tenella, a key causative agent of coccidiosis. However, a critical gap exists in the publicly available literature regarding its in vivo efficacy. In contrast, monensin has a long history of use in the poultry industry, and its efficacy has been extensively documented in numerous in vivo studies. While a direct quantitative comparison is not feasible due to the lack of in vivo data for this compound, this guide will present the available information for each compound to facilitate an informed perspective.
Data Presentation
Table 1: In Vitro Efficacy of this compound against Eimeria tenella
| Compound | Concentration for Schizont Inhibition | Host Cell System |
| Cytosaminomycin A, B, C | 0.3 to 0.6 µg/ml | Primary chicken embryonic cells |
| Cytosaminomycin D | 2.5 µg/ml | Primary chicken embryonic cells |
Data sourced from a 1994 study by Haneda et al.[1]
Table 2: Representative In Vivo Efficacy of Monensin against Eimeria spp. in Broiler Chickens
| Eimeria Species | Monensin Dose (ppm in feed) | Efficacy Outcome | Reference |
| Mixed Eimeria species | 40 | Partial control of infection (judged by daily weight gain) | [2][3] |
| E. tenella (sensitive strain) | 200 | Anticoccidial Index (ACI) of 183.9, indicating sensitivity | [4] |
| E. tenella (resistant strain) | 200 | Anticoccidial Index (ACI) of 113.9, indicating resistance | [4] |
| Mixed Eimeria species | 40 (in combination with 40 ppm nicarbazin) | Complete control of infection (judged by greater daily weight gain, daily feed intake, and lower feed conversion ratio) | [2][3] |
| E. tenella | 100-121 | Improved weight gain, lesion scores, and feed conversion | [5] |
Note: Efficacy of monensin can be influenced by factors such as the specific Eimeria species, the development of resistance, and the composition of the poultry feed.[6][7]
Experimental Protocols
In Vitro Anticoccidial Assay (for this compound)
The in vitro efficacy of this compound was evaluated using a primary chicken embryonic cell culture system.[1] A typical protocol for such an assay involves the following steps:
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Cell Culture: Primary chicken embryonic cells are seeded in culture plates and grown to form a monolayer.
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Parasite Preparation: Eimeria tenella sporozoites are isolated and purified.
-
Drug Treatment: The sporozoites are incubated with varying concentrations of the test compound (e.g., this compound).
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Infection: The treated sporozoites are then used to infect the host cell monolayer.
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Evaluation: After a suitable incubation period, the development of parasitic stages, such as schizonts, within the host cells is observed and quantified. The concentration of the drug that inhibits parasite development is then determined.
In Vivo Anticoccidial Sensitivity Testing (AST) (General Protocol for Monensin)
In vivo studies are crucial for evaluating the efficacy of anticoccidial drugs under conditions that mimic commercial poultry production. A standard protocol for an Anticoccidial Sensitivity Test (AST) is as follows:
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Animal Model: Day-old broiler chicks are typically used. They are housed in a controlled environment and fed a basal diet free of anticoccidial drugs.
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Infection: At a specified age, chicks are orally inoculated with a known number of sporulated Eimeria oocysts.
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Treatment Groups: The infected birds are divided into different groups: an uninfected, untreated control group; an infected, untreated control group; and infected groups treated with the test drug (e.g., monensin) at various concentrations in the feed.
-
Data Collection: Several parameters are measured to assess drug efficacy, including:
-
Weight Gain: Birds are weighed at the beginning and end of the experimental period.
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Feed Conversion Ratio (FCR): The amount of feed consumed per unit of weight gain is calculated.
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Lesion Scoring: At the end of the trial, birds are euthanized, and the intestines are examined for lesions caused by the Eimeria infection. Lesions are scored on a scale (e.g., 0 to 4), with higher scores indicating more severe damage.
-
Oocyst Shedding: Fecal samples are collected, and the number of oocysts per gram of feces is determined to assess the drug's impact on parasite replication.
-
-
Anticoccidial Index (ACI): The ACI is often calculated using a formula that incorporates weight gain, survival rate, lesion scores, and oocyst counts to provide an overall measure of drug efficacy. An ACI value above a certain threshold (e.g., 160 or 180) typically indicates that the parasite is sensitive to the drug.
Mechanism of Action and Signaling Pathways
Monensin
Monensin is a polyether ionophore antibiotic.[5][8] Its primary mechanism of action involves the disruption of ion gradients across the cell membranes of the Eimeria parasite.[8]
-
Ion Transport: Monensin forms lipid-soluble complexes with monovalent cations, primarily sodium (Na+), and transports them into the parasite's cells.[8]
-
Disruption of Homeostasis: This influx of Na+ disrupts the parasite's intracellular ionic balance and pH.[8]
-
Cellular Swelling and Death: The osmotic imbalance leads to cellular swelling and ultimately causes the death of the parasite, particularly during its early developmental stages (sporozoites and first-generation schizonts).[9][10]
Caption: Mechanism of action of the ionophore antibiotic monensin against Eimeria.
This compound
This compound is classified as a nucleoside antibiotic.[11][12] While its specific signaling pathway in Eimeria has not been elucidated in the available literature, the mechanism of action for this class of compounds generally involves interference with nucleic acid or protein synthesis.
-
Structural Analogy: As a nucleoside analog, this compound may be incorporated into the parasite's growing DNA or RNA chains, leading to chain termination or non-functional nucleic acids.
-
Enzyme Inhibition: Alternatively, it could inhibit enzymes that are essential for nucleotide metabolism or nucleic acid synthesis.
Further research is required to determine the precise molecular target and signaling pathway of this compound in Eimeria.
Caption: Hypothetical mechanism of action for this compound as a nucleoside antibiotic.
Conclusion
Monensin remains a cornerstone in the control of avian coccidiosis, with its efficacy and mechanism of action well-established. While the emergence of drug-resistant Eimeria strains is a concern, it continues to be a valuable tool in poultry health management.[6][9]
This compound presents an interesting area for future research. Its potent in vitro activity suggests it could be a candidate for development as a new anticoccidial agent. However, comprehensive in vivo studies are imperative to ascertain its efficacy, safety, and optimal dosage in chickens. Further investigation into its mechanism of action will also be crucial for understanding its potential role in coccidiosis control and for managing the potential development of resistance.
Professionals in drug development are encouraged to pursue in vivo trials of this compound to build upon the initial in vitro findings and to determine its practical applicability in the poultry industry.
References
- 1. Prevalence and anticoccidial drug sensitivity of Eimeria tenella isolated from commercial broiler farms in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of Monimax® (monensin sodium and nicarbazin) for chickens for fattening and chickens reared for laying - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Early Transcriptional Response to Monensin in Sensitive and Resistant Strains of Eimeria tenella [frontiersin.org]
- 4. Early Transcriptional Response to Monensin in Sensitive and Resistant Strains of Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of different feeding levels of monensin in the control of coccidiosis in broilers [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the efficacy of anticoccidial drugs against Eimeria species in the fowl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. fda.gov [fda.gov]
- 11. Reduction of chickens use to perform in vitro... | F1000Research [f1000research.com]
- 12. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cytosaminomycin C and Ionophore Anticoccidials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cytosaminomycin C and traditional ionophore anticoccidials, focusing on their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation. This document is intended to inform researchers and professionals in the field of veterinary drug development about the potential of this compound as an alternative anticoccidial agent.
Introduction
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant economic burden on the poultry industry worldwide. Control of this disease has heavily relied on the use of in-feed anticoccidial drugs, with ionophores being a dominant class for decades. However, the emergence of drug-resistant Eimeria strains necessitates the discovery and development of novel anticoccidials with different mechanisms of action. This compound, a nucleoside antibiotic produced by Streptomyces amakusaensis, has demonstrated promising anticoccidial activity and presents a potential alternative to ionophores.
Mechanism of Action: A Tale of Two Strategies
A fundamental difference between this compound and ionophore anticoccidials lies in their mode of action at the cellular level.
Ionophore Anticoccidials: Disrupting the Balance
Ionophore anticoccidials, such as monensin, salinomycin, and lasalocid, are polyether antibiotics that act as mobile ion carriers.[1] Their primary mechanism involves the disruption of the natural ion gradients across the cell membrane of the Eimeria parasite.
These lipophilic molecules embed themselves in the parasite's cell membrane and facilitate the transport of cations, primarily sodium (Na⁺) and potassium (K⁺), into the cell. This influx of ions leads to an osmotic imbalance, causing the parasite to swell and eventually rupture due to the excessive uptake of water. This disruption of ionic equilibrium is particularly effective against the extracellular stages of the parasite's life cycle, namely the sporozoites and merozoites.
This compound: A Potential Inhibitor of Macromolecular Synthesis
This compound is classified as a nucleoside antibiotic, structurally related to oxyplicacetin.[2] While its precise mechanism of action against Eimeria has not been definitively elucidated in publicly available literature, its classification provides strong indications. Nucleoside analogs typically function by interfering with the synthesis of nucleic acids (DNA and RNA) or proteins. They can act as competitive inhibitors of enzymes involved in these pathways or be incorporated into growing macromolecular chains, leading to termination.
Given its structure, it is plausible that this compound, or a metabolized form of it, inhibits a key enzyme in the parasite's purine or pyrimidine synthesis pathway or interferes with protein translation by targeting the parasite's ribosomes. This mode of action would be fundamentally different from the membrane disruption caused by ionophores and would likely affect the intracellular developmental stages of the parasite, such as the trophozoites and schizonts. Further research is required to pinpoint the exact molecular target of this compound in Eimeria.
In Vitro Efficacy: A Quantitative Comparison
The following table summarizes the available in vitro efficacy data for this compound and several common ionophore anticoccidials against Eimeria tenella. It is important to note that direct comparisons should be made with caution due to potential variations in experimental protocols between studies.
| Anticoccidial | Class | In Vitro Efficacy (vs. Eimeria tenella) | Reference |
| This compound | Nucleoside Antibiotic | Inhibition of schizont development at 0.3 - 0.6 µg/mL | [3] |
| Monensin | Ionophore (Monovalent) | MIC₉₅: 0.1 µg/mL | |
| Salinomycin | Ionophore (Monovalent) | MIC₉₅: 0.5 µg/mL | |
| Lasalocid | Ionophore (Divalent) | MIC₉₅: 1.0 µg/mL | |
| Maduramicin | Ionophore (Monovalent, Glycoside) | MIC₉₅: 0.05 µg/mL |
MIC₉₅: Minimum Inhibitory Concentration required to inhibit 95% of parasite reproduction.
Experimental Protocols
The evaluation of anticoccidial activity in vitro is crucial for the initial screening and characterization of new compounds. Below are detailed methodologies for key experiments.
In Vitro Anticoccidial Assay: Schizont Development Inhibition
This assay assesses the ability of a compound to inhibit the intracellular development of Eimeria schizonts.
1. Host Cell Culture:
-
Primary chicken kidney cells (PCKC) or a suitable cell line (e.g., Madin-Darby Bovine Kidney - MDBK cells) are seeded in 24- or 96-well plates.[4][5]
-
The cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere until a confluent monolayer is formed.[4]
2. Parasite Preparation:
-
Sporulated oocysts of Eimeria tenella are excysted to release sporozoites.
-
Sporozoites are purified from the excystation fluid.
3. Infection and Treatment:
-
The host cell monolayers are infected with a known number of purified sporozoites.
-
After an incubation period to allow for sporozoite invasion, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a control (e.g., an ionophore or no drug).
4. Assessment of Schizont Development:
-
After a further incubation period (typically 48-72 hours), the cells are fixed and stained.
-
The number and size of developed schizonts in the treated wells are compared to the control wells.
-
Inhibition of schizont development is quantified, and the IC₅₀ (the concentration of the drug that inhibits schizont development by 50%) can be calculated.
In Vitro Reproduction Inhibition Assay (RIA)
This assay provides a quantitative measure of the overall inhibitory effect of a compound on the parasite's ability to reproduce in vitro.
1. Host Cell Culture and Infection:
-
The initial steps of host cell culture and infection with sporozoites are similar to the schizont development assay.
2. Treatment:
-
The infected cell cultures are treated with different concentrations of the anticoccidial agent.
3. Quantification of Parasite DNA:
-
After an incubation period that allows for multiple rounds of asexual reproduction (typically 96 hours or more), the total DNA is extracted from the cell cultures.
-
Quantitative PCR (qPCR) is performed using primers specific for Eimeria DNA to quantify the number of parasite genomes.
4. Data Analysis:
-
The amount of parasite DNA in the treated wells is compared to that in the untreated control wells.
-
The percentage of inhibition of parasite reproduction is calculated, and the MIC (Minimum Inhibitory Concentration) can be determined.
Conclusion and Future Directions
This compound presents a compelling profile as a potential anticoccidial agent with a mechanism of action that is likely distinct from that of the widely used ionophores. Its in vitro efficacy against Eimeria tenella schizonts is noteworthy. The key differentiator is its classification as a nucleoside antibiotic, suggesting an intracellular target related to macromolecular synthesis, in contrast to the membrane-disrupting activity of ionophores.
This fundamental difference in mechanism is significant in the context of combating drug resistance. The development of anticoccidials with novel modes of action is a critical strategy to overcome resistance to existing drugs.
However, several knowledge gaps need to be addressed to fully assess the potential of this compound:
-
Precise Mechanism of Action: Elucidating the specific molecular target of this compound in Eimeria is a research priority.
-
In Vivo Efficacy: While in vitro data is promising, in vivo studies in poultry are essential to evaluate its efficacy, safety, and pharmacokinetic profile under practical conditions.
-
Spectrum of Activity: Investigating the activity of this compound against other pathogenic Eimeria species is necessary to determine its broad-spectrum potential.
-
Resistance Development: Studies on the potential for Eimeria to develop resistance to this compound are crucial for its long-term viability as an anticoccidial.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reduction of chickens use to perform in vitro pre-screening of novel anticoccidials by miniaturisation and increased throughput of the current Eimeria tenella compound-screening model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved techniques for the in vitro cultivation ofEimeria tenella in primary chick kidney cells | Semantic Scholar [semanticscholar.org]
Unraveling the Action of Cytosaminomycin C: A Comparative Guide to Protein Synthesis Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cytosaminomycin C's mechanism of action with other well-established protein synthesis-inhibiting antibiotics. Experimental data is presented to validate its mechanism, alongside detailed protocols for key validation assays.
This compound, a nucleoside antibiotic, is a member of the amicetin group of natural products. While its precise inhibitory concentrations are not extensively documented in publicly available literature, its structural and functional similarity to the well-studied amicetin strongly indicates a shared mechanism of action: the inhibition of bacterial protein synthesis. This guide will delve into the validation of this mechanism, drawing comparisons with other antibiotics that target the bacterial ribosome, and provide the necessary experimental frameworks for such investigations.
Mechanism of Action: Targeting the Ribosomal Peptidyl Transferase Center
This compound and its analogs are believed to exert their antibacterial effect by binding to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome. The PTC is a critical region responsible for catalyzing the formation of peptide bonds between amino acids, the fundamental process of protein elongation. By binding to this site, these antibiotics interfere with the accommodation of aminoacyl-tRNA and obstruct the formation of the peptide bond, thereby halting protein synthesis and leading to bacterial growth inhibition.
Crystallographic studies of amicetin bound to the 70S ribosome have revealed its specific binding site within the PTC, overlapping with that of other known protein synthesis inhibitors like blasticidin S.[1] Evidence from mutagenesis and chemical footprinting studies further pinpoints the interaction to a highly conserved motif in the 23S rRNA.[2] This specific binding to the prokaryotic ribosome, with a degree of selectivity over eukaryotic ribosomes, makes it an attractive scaffold for antibiotic development.[1][3]
Comparative Analysis of Protein Synthesis Inhibitors
To understand the significance of this compound's mechanism, it is essential to compare it with other antibiotics that also target bacterial protein synthesis but through different interactions with the ribosome. This comparison highlights the diversity of strategies employed by antibiotics to disrupt this vital cellular process.
| Antibiotic Class | Example | Ribosomal Subunit Target | Specific Binding Site/Action | Spectrum of Activity |
| Nucleoside (Amicetin group) | This compound (presumed) , Amicetin | 50S | Peptidyl Transferase Center (P-site) | Broad-spectrum (Gram-positive and Gram-negative)[4] |
| Macrolides | Erythromycin | 50S | Nascent peptide exit tunnel | Primarily Gram-positive |
| Lincosamides | Clindamycin | 50S | Peptidyl Transferase Center (A-site and P-site) | Gram-positive and anaerobic bacteria |
| Aminoglycosides | Streptomycin, Gentamicin | 30S | A-site (decoding center) | Broad-spectrum (aerobic Gram-negative) |
| Tetracyclines | Tetracycline, Doxycycline | 30S | A-site (prevents tRNA binding) | Broad-spectrum |
Experimental Validation of Mechanism of Action
The validation of an antibiotic's mechanism of action relies on a series of well-defined biochemical and microbiological assays. Below are the protocols for two key experiments used to confirm protein synthesis inhibition.
Experimental Protocol 1: In Vitro Translation Inhibition Assay
This assay directly measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free system.
Objective: To determine the concentration at which this compound inhibits protein synthesis in a bacterial cell-free translation system.
Materials:
-
E. coli S30 cell-free extract system
-
Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
This compound and other control antibiotics
-
Appropriate buffers and salts
-
Luciferase assay reagent or ONPG for β-galactosidase activity measurement
-
Luminometer or spectrophotometer
Procedure:
-
Prepare a master mix containing the S30 extract, buffers, amino acids, and energy source.
-
Aliquot the master mix into reaction tubes.
-
Add varying concentrations of this compound (typically in a serial dilution) to the reaction tubes. Include a no-antibiotic control and controls with known protein synthesis inhibitors (e.g., chloramphenicol, tetracycline).
-
Add the reporter plasmid DNA to each tube to initiate the transcription-translation reaction.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by placing the tubes on ice.
-
Measure the amount of reporter protein synthesized. For luciferase, add the luciferase assay reagent and measure luminescence. For β-galactosidase, add ONPG and measure the absorbance at 420 nm.
-
Plot the percentage of protein synthesis inhibition against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of protein synthesis).
Experimental Protocol 2: Ribosome Binding Assay (Filter Binding)
This assay determines the ability of a compound to bind directly to the ribosome.
Objective: To confirm the direct interaction of this compound with bacterial ribosomes.
Materials:
-
Purified 70S bacterial ribosomes
-
Radiolabeled this compound ([³H] or [¹⁴C]-labeled) or a competitive binding setup with a known radiolabeled ligand that binds to the same site.
-
Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, β-mercaptoethanol)
-
Nitrocellulose and nylon membranes
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Incubate a fixed concentration of purified 70S ribosomes with varying concentrations of radiolabeled this compound in the binding buffer.
-
Allow the binding reaction to reach equilibrium (e.g., incubate for 30-60 minutes at 37°C).
-
Rapidly filter the reaction mixture through a nitrocellulose membrane under vacuum. Ribosomes and ribosome-ligand complexes will be retained on the filter, while unbound ligand will pass through. A positively charged nylon membrane can be placed below the nitrocellulose membrane to capture the unbound ligand for mass balance.
-
Wash the filter with a small volume of cold binding buffer to remove any non-specifically bound ligand.
-
Dry the filter and place it in a scintillation vial with scintillation fluid.
-
Quantify the amount of radioactivity on the filter using a scintillation counter. This represents the amount of bound this compound.
-
Plot the amount of bound ligand against the concentration of the ligand to determine the binding affinity (Kd).
Visualizing the Molecular Interactions and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of protein synthesis inhibition and the workflow of the validation experiments.
Caption: Mechanism of protein synthesis inhibition by this compound.
References
- 1. Unifying the aminohexopyranose- and peptidyl-nucleoside antibiotics; implications for antibiotic design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A conserved secondary structural motif in 23S rRNA defines the site of interaction of amicetin, a universal inhibitor of peptide bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting the Nucleoside Antibiotics as Universal Translation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Specific Cross-Resistance Data for Cytosaminomycin C Necessitates a Generalized Approach
A comprehensive review of published literature reveals a notable absence of specific studies investigating the cross-resistance of Cytosaminomycin C with other antibiotics. this compound is identified as a nucleoside antibiotic, structurally related to oxyplicacetin, and is also classified within the broader category of aminoglycosides. While research on cross-resistance among other aminoglycosides like gentamicin, kanamycin, and amikacin is available, direct comparative data for this compound is not present in the current scientific landscape.
In light of this, this guide will provide a framework for understanding potential cross-resistance by examining the established mechanisms within the aminoglycoside class. Furthermore, it will detail a standardized experimental protocol that researchers can employ to conduct future cross-resistance studies involving this compound.
Understanding Cross-Resistance in Aminoglycoside Antibiotics
Cross-resistance emerges when a microorganism develops resistance to one antibiotic, which then confers resistance to other, often structurally similar, antibiotics. For the aminoglycoside class, several key mechanisms are responsible for this phenomenon:
-
Enzymatic Modification: The most common mechanism involves the acquisition of genes that produce aminoglycoside-modifying enzymes (AMEs). These enzymes alter the antibiotic's structure through acetylation, phosphorylation, or adenylylation, rendering it inactive. The spectrum of cross-resistance is dictated by the specific AME, as some can act on multiple aminoglycosides.
-
Target Site Alterations: Mutations in the bacterial ribosome, the target of aminoglycoside action, can prevent the antibiotic from binding and inhibiting protein synthesis. Specific mutations within the 16S rRNA gene, for example, have been linked to resistance against antibiotics such as kanamycin and amikacin.[1]
-
Efflux Pumps: Bacteria can acquire or upregulate efflux pumps, which are membrane proteins that actively expel antibiotics from the cell. Broad-spectrum efflux pumps can recognize and remove a variety of compounds, including different aminoglycosides, leading to multi-drug resistance.
-
Reduced Permeability: Alterations to the bacterial cell envelope can restrict the entry of aminoglycosides, thereby reducing their intracellular concentration and efficacy.
Studies on established aminoglycosides have demonstrated varied and complex cross-resistance patterns. For instance, bacteria made resistant to gentamicin have shown complete cross-resistance to streptomycin, neomycin, kanamycin, and tobramycin.[2] Conversely, some kanamycin-resistant isolates have been found to retain susceptibility to amikacin, highlighting the nuanced nature of these resistance relationships.[1]
A Standardized Protocol for Investigating Cross-Resistance
To address the current knowledge gap, dedicated experimental studies are required. The following section outlines a detailed methodology for conducting a cross-resistance study of this compound against other antibiotics using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Objective
To determine and compare the MIC values of this compound and a panel of comparator antibiotics against a collection of bacterial strains, including susceptible reference strains and clinical isolates with known resistance profiles to other aminoglycosides.
Materials
-
This compound (analytical grade)
-
Comparator antibiotics (e.g., Gentamicin, Amikacin, Kanamycin, Tobramycin)
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and relevant clinical isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Standard laboratory equipment for microbiology
Methodology
-
Preparation of Antibiotic Solutions: Prepare stock solutions of all antibiotics. Perform serial two-fold dilutions in CAMHB within the 96-well plates to achieve a range of final concentrations for MIC testing.
-
Inoculum Preparation: Culture the bacterial strains and prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: Inoculate the prepared microtiter plates with the bacterial suspension. Include appropriate positive (growth) and negative (sterility) controls. Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: Following incubation, determine the MIC for each antibiotic against each bacterial strain. The MIC is defined as the lowest concentration of the antibiotic that results in the complete inhibition of visible bacterial growth.
-
Data Analysis: Tabulate the MIC values for all antibiotics and bacterial strains. Analyze for cross-resistance by comparing the MIC of this compound for strains resistant to other aminoglycosides with its MIC for susceptible strains. A significant increase in the MIC of this compound for a resistant strain is indicative of cross-resistance.
Data Presentation: A Template for Comparison
The results of a cross-resistance study should be presented in a clear and structured format to facilitate comparison. The following table provides a hypothetical example of how such data could be organized.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs in µg/mL) of this compound and Other Aminoglycosides
| Bacterial Strain | Resistance Profile | Gentamicin | Kanamycin | Amikacin | This compound |
| E. coli ATCC 25922 | Susceptible | 0.5 | 1 | 2 | [Experimental Value] |
| K. pneumoniae (Clinical Isolate 1) | Gentamicin-Resistant | 64 | 4 | 8 | [Experimental Value] |
| P. aeruginosa (Clinical Isolate 2) | Kanamycin-Resistant | 2 | 128 | 16 | [Experimental Value] |
| S. aureus (Clinical Isolate 3) | Amikacin-Resistant | 1 | 8 | 256 | [Experimental Value] |
Note: This table is a template. The values for this compound would need to be determined experimentally.
Visualizing the Path to Discovery: Experimental Workflow
The logical flow of a cross-resistance study can be visualized to provide a clear overview of the experimental process.
Caption: A workflow for antibiotic cross-resistance studies.
Given the current void in the literature, conducting such studies is imperative to understand the potential utility and limitations of this compound in a clinical setting where aminoglycoside resistance is prevalent. The findings will be critical for guiding its future development and therapeutic application.
References
- 1. High level of cross-resistance between kanamycin, amikacin, and capreomycin among Mycobacterium tuberculosis isolates from Georgia and a close relation with mutations in the rrs gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoglycoside cross-resistance patterns of gentamicin-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Evaluation of Cytosaminomycin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the safety profile of Cytosaminomycin C, a nucleoside antibiotic with anticoccidial properties. Due to the limited availability of public safety data for this compound, this document focuses on the known in vitro efficacy, the general safety concerns associated with nucleoside antibiotics, and the standard experimental protocols required for a comprehensive safety assessment.
Comparative Efficacy of Cytosaminomycin Analogues
This compound belongs to a family of nucleoside antibiotics that have demonstrated in vitro activity against Eimeria tenella, a protozoan parasite responsible for coccidiosis in poultry. The following table summarizes the available efficacy data for Cytosaminomycin A, B, C, and D.
| Compound | In Vitro Activity against Eimeria tenella (IC50) | Safety Data |
| Cytosaminomycin A | 0.3 - 0.6 µg/mL | Not Available |
| Cytosaminomycin B | 0.3 - 0.6 µg/mL | Not Available |
| This compound | 0.3 - 0.6 µg/mL | Not Available |
| Cytosaminomycin D | 2.5 µg/mL | Not Available |
Note: The absence of safety data for all Cytosaminomycin compounds highlights a significant gap in the current understanding of their therapeutic potential.
General Safety Profile of Nucleoside Antibiotics
Nucleoside antibiotics, the class to which this compound belongs, function by interfering with nucleic acid or protein synthesis. While this mechanism can be effective against pathogens, it can also lead to off-target effects in host cells, presenting potential safety challenges.
One of the primary concerns with nucleoside analogues is their potential for myelosuppression, a condition characterized by a decrease in the production of blood cells in the bone marrow[1][2]. Other side effects can occur if the antibiotic does not sufficiently differentiate between bacterial and eukaryotic ribosomes or other cellular machinery[1][2]. For instance, some nucleoside analogues are only suitable for topical use due to severe systemic side effects[1][2].
The selective toxicity of a nucleoside antibiotic is a critical factor in its safety profile. For example, the antibiotic ascamycin shows selective toxicity because it requires conversion to its active form by an enzyme present on the surface of susceptible bacteria[3]. This targeted activation mechanism minimizes its effect on host cells. The safety of this compound would largely depend on a similar mechanism of selective action.
Experimental Protocols for Safety Evaluation
A thorough evaluation of the safety profile of this compound would require a series of standardized in vitro and in vivo studies.
In Vitro Cytotoxicity Assay
This assay is a fundamental first step to assess the direct toxic effects of a compound on host cells.
Objective: To determine the concentration of this compound that causes 50% inhibition of cell viability (IC50) in a relevant host cell line (e.g., chicken intestinal epithelial cells).
Methodology:
-
Cell Culture: Plate a suitable host cell line in a 96-well microplate and incubate until a confluent monolayer is formed.
-
Compound Exposure: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (medium with no compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Utilize a colorimetric assay, such as the MTT assay, which measures the metabolic activity of viable cells. Add the MTT reagent to each well and incubate.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizing Key Pathways and Workflows
Proposed Mechanism of Action: Inhibition of Protein Synthesis
As a nucleoside antibiotic, this compound is predicted to inhibit protein synthesis in the target parasite, Eimeria tenella. The following diagram illustrates the general mechanism of protein synthesis inhibition by targeting the ribosome.
Caption: General mechanism of protein synthesis inhibition by nucleoside antibiotics.
Workflow for Anticoccidial Drug Safety Evaluation
The development of a new anticoccidial agent like this compound requires a structured safety evaluation process as outlined in established guidelines.[4][5][6][7]
References
- 1. Nucleoside Analogues as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Nucleoside Analogues as Antibacterial Agents [frontiersin.org]
- 3. Mechanism of action and selective toxicity of ascamycin, a nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guidelines for evaluating the efficacy and safety of live anticoccidial vaccines, and obtaining approval for their use in chickens and turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Guideline for the evaluation of the efficacy and safety of anticoccidials (WAAVP guidelines) | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
In Vivo Anticoccidial Effects: A Comparative Analysis of Cytosaminomycin C, Salinomycin, and Diclazuril
For Researchers, Scientists, and Drug Development Professionals
The control of coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant challenge in the poultry industry. The emergence of drug-resistant strains necessitates a continuous search for novel anticoccidial agents. This guide provides a comparative overview of the in vivo anticoccidial effects of Cytosaminomycin C against two widely used commercial drugs, the ionophore antibiotic salinomycin and the synthetic chemical diclazuril.
While this compound, an aminoglycoside antibiotic, has demonstrated promising anticoccidial activity in laboratory settings, its efficacy in live animal models has yet to be publicly documented. This guide summarizes the available in vitro data for this compound and contrasts it with the extensive in vivo experimental data for salinomycin and diclazuril, highlighting the need for further research to validate its potential as a viable anticoccidial agent.
Performance Comparison
The following tables summarize the available efficacy data for this compound, Salinomycin, and Diclazuril. It is crucial to note the absence of in vivo data for this compound, which is a significant knowledge gap for its development as a therapeutic agent.
Table 1: Efficacy Data for this compound (in vitro)
| Parameter | Eimeria tenella Strain | Concentration | Observation |
| Schizont Development | Monensin-resistant | 0.3 - 0.6 µg/mL | No mature schizonts observed in host cells |
Data derived from in vitro assays using primary chicken embryonic cells as hosts.
Table 2: In Vivo Efficacy of Salinomycin in Broiler Chickens
| Parameter | Dosage | Challenge | Results |
| Lesion Score | 60 ppm in feed | Mixed Eimeria species | Highly diminished lesion scores (0.33) compared to infected non-medicated birds (3.00)[1] |
| Mortality | 60 ppm in feed | Mixed Eimeria species | Significantly reduced mortality compared to unmedicated controls |
| Body Weight Gain | 60 ppm in feed | Mixed Eimeria species | No significant difference compared to unmedicated, non-infected controls[2] |
| Oocyst Shedding | 60 mg/kg in feed | Eimeria tenella | Significantly reduced oocyst shedding[3] |
Table 3: In Vivo Efficacy of Diclazuril in Broiler Chickens
| Parameter | Dosage | Challenge | Results |
| Lesion Score | 1 ppm in feed | Eimeria tenella | Average total lesion scores reduced by 81%[4] |
| Mortality | 1 ppm in feed | Eimeria tenella | Reduced coccidiosis mortality to 0.85% from 12.90% in unmedicated controls[4] |
| Body Weight Gain | 1 ppm in feed | Eimeria tenella | Significantly improved final live weight[4] |
| Oocyst Shedding | 1 ppm in feed | Eimeria tenella | Complete prevention of oocyst shedding[5] |
Experimental Protocols
A standardized experimental protocol is essential for the valid comparison of anticoccidial drugs. The following outlines a typical in vivo validation workflow for assessing the efficacy of a novel compound like this compound against coccidiosis in broiler chickens.
Objective: To evaluate the in vivo anticoccidial efficacy of a test compound compared to a positive control (e.g., salinomycin or diclazuril) and an unmedicated, infected control.
Materials:
-
Animals: Day-old broiler chicks, coccidia-free.
-
Housing: Floor pens with fresh litter, providing a controlled environment.
-
Infection: Sporulated oocysts of a single or mixed Eimeria species (e.g., E. tenella, E. acervulina, E. maxima).
-
Test Compound: this compound at various concentrations.
-
Control Drugs: Salinomycin (e.g., 60 ppm in feed) and/or Diclazuril (e.g., 1 ppm in feed).
-
Feed: Standard broiler starter and grower rations, free of any other anticoccidial agents.
Procedure:
-
Acclimatization: Chicks are housed in a controlled environment for a period of approximately 14 days to acclimatize.
-
Group Allocation: Chicks are randomly allocated to different treatment groups (e.g., Negative Control, Infected Control, Test Compound Low Dose, Test Compound High Dose, Positive Control).
-
Medication: Medicated feed is provided to the respective groups for the duration of the experiment, starting a few days before infection.
-
Infection: At approximately 14 days of age, all birds (except the Negative Control group) are orally inoculated with a standardized dose of sporulated Eimeria oocysts.
-
Data Collection (Post-Infection):
-
Mortality: Recorded daily.
-
Body Weight Gain: Measured at the beginning and end of the experimental period.
-
Feed Conversion Ratio (FCR): Calculated by dividing total feed intake by total weight gain.
-
Lesion Scoring: At a specific time point post-infection (e.g., 6-7 days), a subset of birds from each group is euthanized, and the intestines are examined for coccidial lesions, which are scored on a scale of 0 to 4.
-
Oocyst Shedding: Fecal samples are collected over several days post-infection to determine the number of oocysts per gram (OPG) of feces using a McMaster chamber.
-
Statistical Analysis: Data on weight gain, FCR, lesion scores, and oocyst counts are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.
Visualizing the Path to Validation
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for in vivo anticoccidial drug testing and a simplified representation of the parasite's life cycle, which is the target of these drugs.
Caption: Experimental workflow for in vivo anticoccidial drug evaluation.
References
- 1. The Efficacy of Salinomycin Against Experimentally Infected Broiler Chickens with Field Isolates of Eimeria tenella in Khartoum State, Sudan, Animal and Veterinary Sciences, Science Publishing Group [sciencepublishinggroup.com]
- 2. Evaluation of the efficacy of salinomycin in the control of coccidiosis in chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of salinomycin and ethanamizuril on the three microbial communities in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticoccidial efficacy of diclazuril in broilers under simulated natural conditions in floor pens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo action of the anticoccidial diclazuril (Clinacox) on the developmental stages of Eimeria tenella: a histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Two Synthetic Routes to Cytosaminomycin C
Cytosaminomycin C, a member of the amicetin family of nucleoside antibiotics, presents a compelling target for synthetic chemists due to its intricate structure and potential therapeutic applications. This guide provides a comparative analysis of two prominent total syntheses of this compound, developed by the research groups of Sugimura and Watanabe, and more recently by Yu and coworkers. The two strategies are distinguished by their key bond-forming reactions to construct the core nucleoside structure.
At a Glance: Comparison of Synthetic Strategies
| Parameter | Sugimura and Watanabe Synthesis | Yu et al. Synthesis |
| Key Strategy | Intramolecular Glycosylation | Gold(I)-Catalyzed N-Glycosylation |
| Starting Material | Tri-O-acetyl-D-glucal | D-Glucal |
| Key Intermediates | 2-Deoxythioglycoside with a tethered pyrimidine | Disaccharide donor with a terminal alkyne |
| Overall Yield | Not explicitly stated | Not explicitly stated |
| Number of Steps (Longest Linear Sequence) | Not explicitly stated | Not explicitly stated |
Sugimura and Watanabe's Intramolecular Glycosylation Approach
The pioneering total synthesis of this compound by Sugimura and Watanabe employs an elegant intramolecular glycosylation strategy to stereoselectively form the β-anomer of the 2'-deoxynucleoside.[1] This approach leverages the temporary tethering of the pyrimidine base to the C-6 hydroxyl group of a 2-deoxythioglycoside donor.
Synthetic Pathway Overview
The synthesis commences from the readily available starting material, tri-O-acetyl-D-glucal. The key steps involve the formation of a 2-deoxythioglycoside, which is then functionalized at the C-6 position with a pyrimidine moiety. The crucial intramolecular glycosylation is then triggered, leading to the desired β-nucleoside. Subsequent elaboration of the sugar and cytosine moieties completes the synthesis of this compound.
Key Experimental Protocol: Intramolecular Glycosylation
The pivotal step in this synthesis is the intramolecular glycosylation of the C-6 pyrimidine-tethered 2-deoxythioglycoside.
Procedure:
To a solution of the 2-deoxythioglycoside possessing a free hydroxyl group at C-6 in an appropriate solvent, 2-chloro-4-methoxypyrimidine is added, followed by a suitable base to afford the C-6 pyrimidine-tethered sugar. This intermediate is then treated with dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) to activate the thioglycoside. This activation facilitates the intramolecular attack of the pyrimidine nitrogen onto the anomeric carbon, leading to the exclusive formation of the β-linked glycoside in a 74% yield after purification.[1]
Yu and Coworkers' Gold(I)-Catalyzed N-Glycosylation Strategy
A more recent approach to the synthesis of this compound, developed by the group of Biao Yu, utilizes a convergent strategy highlighted by a gold(I)-catalyzed N-glycosylation to install the cytosine base.[2] This method involves the assembly of the constituent monosaccharides, amosamine and amicetose, followed by the crucial nucleoside formation.
Synthetic Pathway Overview
This synthesis begins with the preparation of the amosamine and amicetose monosaccharide units. These are then coupled through an α-selective O-glycosylation to form the disaccharide. The key step is the subsequent β-selective N-glycosylation of this disaccharide with cytosine, catalyzed by a gold(I) complex. Final deprotection and functional group manipulations afford the natural product.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Cytosaminomycin C
For researchers and scientists at the forefront of drug development, the responsible handling and disposal of investigational compounds like Cytosaminomycin C is paramount to ensuring a safe and compliant laboratory environment. Adherence to strict disposal protocols not only protects personnel from potential exposure to cytotoxic agents but also prevents environmental contamination. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with established best practices for managing cytotoxic waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound, if available. In the absence of a specific SDS, the precautionary measures for potent cytotoxic compounds should be followed.
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to minimize the risk of exposure.
| PPE Component | Specification |
| Gloves | Chemical-resistant, disposable (e.g., double-gloving with nitrile) |
| Lab Coat/Gown | Disposable, solid-front, with tight-fitting cuffs |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Respiratory Protection | A NIOSH-approved respirator may be required depending on the procedure and potential for aerosol generation. |
Engineering Controls: All handling and disposal procedures involving this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent the inhalation of aerosols.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and all contaminated materials is through a designated hazardous waste management stream.
1. Waste Segregation:
-
Crucial First Step: Never mix this compound waste with general, non-hazardous laboratory trash.
-
Designated Containers: All waste contaminated with this compound must be placed in clearly labeled, leak-proof, and puncture-resistant hazardous waste containers. These containers are typically color-coded (e.g., yellow or purple) to signify cytotoxic waste.[1]
2. Waste Streams:
-
Solid Waste: This includes contaminated PPE (gloves, gowns, etc.), bench paper, pipette tips, vials, and any other solid materials that have come into contact with this compound.
-
Liquid Waste: This includes unused solutions of this compound, and any rinsate from the decontamination of labware. Liquid waste should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-proof sharps container for cytotoxic waste.[1]
3. Container Management:
-
Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste," the name of the compound (this compound), and the appropriate hazard symbols.
-
Closure: Keep waste containers securely closed when not in use.
-
Storage: Store waste containers in a designated, secure area with secondary containment to prevent spills.
4. Decontamination of Labware:
-
Initial Rinse: Thoroughly rinse all contaminated labware with a suitable solvent (e.g., 70% ethanol) to remove residual this compound.
-
Rinsate Collection: Collect the initial solvent rinsate in the designated hazardous liquid waste container.
-
Standard Washing: After the initial decontamination rinse, the labware can be washed according to standard laboratory procedures.
5. Final Disposal:
-
Institutional Procedures: Follow your institution's established procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Documentation: Maintain meticulous records of the generation and disposal of this compound waste, in accordance with institutional and regulatory requirements.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
Essential Safety and Logistical Information for Handling Cytosaminomycin C
Disclaimer: No specific Safety Data Sheet (SDS) for Cytosaminomycin C was located. The following guidance is based on the safety protocols for Mitomycin C, a structurally related and potent cytotoxic compound, as well as general best practices for handling cytotoxic agents. Researchers should handle this compound with the utmost caution and adhere to all institutional and regulatory guidelines for handling potent compounds.
Immediate Safety and Operational Plan
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary line of defense against exposure to cytotoxic compounds is the correct and consistent use of appropriate PPE.[1][2] The following table summarizes the required PPE for various tasks involving this compound.
| Task | Required Personal Protective Equipment |
| Unpacking and Storage | Double gloves (chemotherapy-grade), disposable gown, eye protection (safety glasses or goggles).[1] |
| Preparation (Weighing, Dissolving) | Double gloves (chemotherapy-grade), disposable gown, eye protection (face shield recommended), respiratory protection (N95 or higher). All manipulations should be performed in a certified chemical fume hood or biological safety cabinet.[1][3] |
| Administration | Double gloves (chemotherapy-grade), disposable gown, eye protection (safety glasses or goggles).[4] |
| Waste Disposal | Double gloves (chemotherapy-grade), disposable gown. |
| Spill Cleanup | Double gloves (industrial thickness, >0.45mm), disposable gown, eye protection (face shield), respiratory protection (N95 or higher), and shoe covers.[3][4] A dedicated cytotoxic spill kit must be readily available.[2] |
Note on Gloves: There is no universal agreement on the most suitable glove material for all cytotoxic agents.[3] It is crucial to use gloves specifically tested for use with chemotherapy drugs.[5]
Operational and Disposal Plans
A clear and well-defined operational plan is critical to minimize the risk of exposure and contamination.
1. Receiving and Unpacking:
-
Designate a specific area for receiving and unpacking cytotoxic compounds.
-
Wear appropriate PPE (double gloves, gown, eye protection) when unpacking shipments, as the exterior of vials can be contaminated.[1]
-
Visually inspect containers for any signs of damage or leakage.
2. Storage:
-
Store this compound in a clearly labeled, sealed, and secure location.
-
The storage area should be well-ventilated and accessible only to authorized personnel.
-
A recommended storage temperature is -20°C.
-
Maintain an inventory of the compound.
3. Preparation:
-
All manipulations of this compound powder or solutions must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet to prevent inhalation of aerosols or dust.[1]
-
Cover the work surface with a disposable, plastic-backed absorbent pad.[1]
-
Use dedicated equipment (e.g., spatulas, weighing paper, glassware) for handling the compound.
-
Thoroughly decontaminate all surfaces and equipment after use.
4. Spill Management:
-
In the event of a spill, immediately alert others in the area and restrict access.
-
Use a cytotoxic spill kit to contain and clean up the spill, following the kit's instructions.[2]
-
Wear full PPE, including respiratory protection, during spill cleanup.[3]
-
Report the spill to the appropriate safety personnel.
5. Disposal:
-
All materials contaminated with this compound, including gloves, gowns, absorbent pads, and empty vials, must be disposed of as cytotoxic waste.
-
Place contaminated materials in a designated, leak-proof, and puncture-resistant container labeled for cytotoxic waste.
-
Follow all institutional and local regulations for the disposal of cytotoxic waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from receipt to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
